molecular formula C8H12N2S B2525586 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole CAS No. 1257521-56-4

4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Katalognummer: B2525586
CAS-Nummer: 1257521-56-4
Molekulargewicht: 168.26
InChI-Schlüssel: ACPQVAZLVXNZMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(pyrrolidin-3-yl)-1,3-thiazole (CAS 1257521-56-4) is a high-purity chemical compound supplied for research and development purposes. This specialty chemical features a molecular formula of C8H12N2S and a molecular weight of 168.26 g/mol . It belongs to a class of heterocyclic compounds that combine a pyrrolidine ring with a thiazole core, making it a valuable scaffold in medicinal chemistry and drug discovery . As a building block, this compound is useful for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active agents . Researchers employ this chemical exclusively in laboratory settings. This product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures must be followed, including the use of personal protective equipment and avoiding breathing dust/fume/gas/mist . 4-Methyl-2-(pyrrolidin-3-yl)-1,3-thiazole is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-2-pyrrolidin-3-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQVAZLVXNZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257521-56-4
Record name 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed framework for the physicochemical characterization of the novel compound 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole. Recognizing that this specific molecule is not extensively documented in public literature, this document adopts a predictive and methodological approach. We will deconstruct the molecule into its core components—the 4-methyl-1,3-thiazole and the pyrrolidin-3-yl moieties—to forecast its properties based on well-established chemical principles and data from analogous structures.

The central thesis of this guide is that a thorough understanding of a compound's physicochemical properties, such as its ionization constant (pKa), lipophilicity (logP/D), and solubility, is fundamental to successful drug discovery and development.[1][2] These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[2][3] This document provides both theoretical predictions and detailed, field-proven experimental protocols to enable researchers to generate a comprehensive physicochemical profile of this and similar novel chemical entities.

Molecular Structure and Predicted Physicochemical Landscape

The structure of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole combines a weakly basic aromatic thiazole ring with a more basic aliphatic pyrrolidine ring. This duality is key to understanding its behavior in a biological context.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Experimental Validation cluster_2 Data Integration & Profiling A Compound Synthesis & Purification C pKa Determination (Potentiometric Titration) A->C D logP/logD Measurement (Shake-Flask Method) A->D E Solubility Assessment (Kinetic & Thermodynamic) A->E B In-Silico Prediction (pKa, logP, Solubility) B->C B->D B->E F Construct pH-Solubility Profile C->F G Establish Physicochemical Profile D->G E->F F->G

Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.

Protocol for pKa Determination via Potentiometric Titration

This method is highly accurate for determining the pKa of ionizable compounds. [4][5][6]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa is the pH at the half-equivalence point on the titration curve. [7][8]

Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [4]

    • Prepare a 1 mM solution of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole in water or a suitable co-solvent if solubility is limited.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. [4]

    • To maintain constant ionic strength, add KCl to the sample solution to a final concentration of 0.15 M. [4][6]

  • Titration:

    • Place 20 mL of the sample solution in a jacketed beaker maintained at 25°C.

    • Purge the solution with nitrogen to remove dissolved CO2. [4][6]

    • Acidify the solution to ~pH 1.5 with 0.1 M HCl.

    • Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.5. [6]

  • Data Analysis:

    • Plot pH versus the volume of NaOH added.

    • The two inflection points on the curve correspond to the equivalence points for the two pKa values.

    • The pH at the half-volume point for each equivalence point corresponds to the pKa.

    • Perform the titration in triplicate to ensure reproducibility. [4][6]

Protocol for logP/logD Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning. [9][10]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a pH-buffered aqueous solution. The ratio of the compound's concentration in each phase at equilibrium gives the partition (P) or distribution (D) coefficient. [3][11][12]

Methodology:

  • Preparation:

    • Pre-saturate n-octanol with the aqueous buffer (and vice-versa) by shaking them together overnight and then separating the layers.

    • Prepare a stock solution of the compound in the organic phase.

    • For logD determination, prepare aqueous buffers at various pH values (e.g., 5.0, 7.4, 9.0). For logP, use pure water.

  • Partitioning:

    • Combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase in a separatory funnel or vial.

    • Shake vigorously for a set period (e.g., 1-2 hours) to allow the system to reach equilibrium. [10]A slow-stirring method can be used to avoid emulsion formation for highly lipophilic compounds. [10]

    • Allow the phases to separate completely. Centrifugation can aid in this process.

  • Quantification:

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • logP or logD = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] )

Protocol for Aqueous Solubility Determination

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior. [13][14]

3.4.1. Kinetic Solubility (Turbidimetric Method)

This high-throughput method is useful for early-stage discovery and measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. [15][16][17]

Methodology:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). [15]

  • Perform serial dilutions of the stock solution in a 96- or 384-well plate.

  • Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. [13][15]

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours). [13][15]

  • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm. [15]

  • The kinetic solubility is the concentration at which the turbidity significantly increases above the baseline.

3.4.2. Thermodynamic Solubility (Shake-Flask Method)

This method measures the true equilibrium solubility of a solid compound in a saturated solution and is critical for later-stage development. [13][16][18][19]

Methodology:

  • Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.

  • Agitate the slurry at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [16][18][19]

  • After incubation, filter or centrifuge the sample to remove the undissolved solid.

  • Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve). [16][18]

  • This concentration represents the thermodynamic solubility.

Conclusion and Forward Look

The physicochemical properties of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole, while not yet widely reported, can be reliably predicted and experimentally determined. The presence of a basic pyrrolidine ring is expected to dominate its ionization and solubility behavior at physiological pH. Its moderate lipophilicity suggests a reasonable starting point for balancing permeability and solubility.

A comprehensive experimental evaluation, following the protocols detailed in this guide, is essential. The resulting data will form a critical foundation for any drug discovery program, enabling rational decisions in lead optimization, formulation development, and the design of further pharmacological studies. Deviations in these properties can lead to increased attrition rates in drug development, making their early and accurate assessment a cornerstone of modern medicinal chemistry. [20][21]

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Physicochemical properties. (2025, August 15). Fiveable. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Gleeson, M. P. (2008). Importance of Physicochemical Properties In Drug Discovery. Affinity, (1). [Link]

  • Gimisis, T. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 10(7), 739-751. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • LogP / LogD shake-flask method v1. (2020). ResearchGate. [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. CompuDrug. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Vilar, S., Cozza, G., & Moro, S. (2008). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 48(8), 1547-1554. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • El-Essi, F. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 990-997. [Link]

  • In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. [Link]

  • pKa Prediction. Rowan. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • EXPERIMENT #5: Potentiometric Titration. DSpace@MIT. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

  • Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate. EPA. [Link]

  • 4-Methyl-1,3-thiazole-5-sulfonic acid. PubChem. [Link]

  • Investigation of Experimental and In Silico Physicochemical Propertiesof Thiazole-Pyridinium Anti-Acetylcholinesterase Derivativ. SID. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]

  • 4-Methylthiazole. FooDB. [Link]

  • Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. ScienceDirect. [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Omics. [Link]

  • 4-Methylthiazole. PubChem. [Link]

  • 4-methyl-1,3-thiazole. Synthonix, Inc. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

Sources

Therapeutic Potential of Thiazole-Pyrrolidine Scaffolds in Drug Discovery

[1][2]

Executive Summary

The integration of distinct pharmacophores into a single molecular entity—molecular hybridization—is a cornerstone of modern medicinal chemistry. Among these, the thiazole-pyrrolidine scaffold represents a privileged structural motif, merging the electronic versatility of the thiazole ring with the stereochemical and physicochemical advantages of the pyrrolidine moiety.

This technical guide analyzes the therapeutic utility of this hybrid scaffold, specifically focusing on its dual dominance in metabolic disorders (DPP-4 inhibition) and oncology (Tubulin/Kinase inhibition) . By leveraging the electron-rich nature of thiazole for


Part 1: Chemical Architecture & Rationale[1][2][3]

The Hybrid Advantage

The synergistic combination of these two heterocycles addresses common drug discovery bottlenecks:

  • Thiazole Core (The Anchor):

    • Electronic Properties: Acts as a bioisostere of pyridine or benzene but with enhanced metabolic stability. The sulfur atom increases lipophilicity (LogP), aiding membrane permeability.

    • Binding: The nitrogen atom serves as a hydrogen bond acceptor (HBA), while the aromatic system facilitates

      
      -
      
      
      stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein active sites.
  • Pyrrolidine Moiety (The Vector):

    • Solubility: The aliphatic amine character significantly improves aqueous solubility compared to flat aromatic systems.

    • Stereochemistry: Mimics the amino acid Proline . This is critical for enzymes that recognize proline residues, such as Dipeptidyl Peptidase-4 (DPP-4).

    • Rigidity: Provides a constrained conformation, reducing the entropic penalty upon binding to a target.

Part 2: Primary Therapeutic Domain – Metabolic Disorders (DPP-4 Inhibition)[4]

Mechanism of Action

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that rapidly degrades incretin hormones like Glucagon-like peptide-1 (GLP-1). Inhibiting DPP-4 extends the half-life of GLP-1, promoting insulin secretion in a glucose-dependent manner.

Structural Insight: The pyrrolidine ring in these scaffolds often occupies the S2 subsite of the DPP-4 enzyme, mimicking the proline residue of the natural substrate. The thiazole ring extends into the S1 or S1' subsite, forming hydrophobic interactions.

Marketed Benchmark: Teneligliptin

While Teneligliptin utilizes a thiazolidine (reduced thiazole) fused to a pyrrolidine via a carbonyl linker, it establishes the clinical validity of this pharmacophore. Next-generation inhibitors replace the thiazolidine with an aromatic thiazole to improve metabolic stability and alter the pKa profile.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Thiazole-Pyrrolidine based DPP-4 inhibition.

DPP4_PathwayInhibitorThiazole-PyrrolidineScaffoldDPP4DPP-4 EnzymeInhibitor->DPP4Inhibits (Ki < 1 nM)GLP1_ActiveGLP-1 (Active)Inhibitor->GLP1_ActiveStabilizesDPP4->GLP1_ActiveDegradesGLP1_InactiveGLP-1 (Inactive)GLP1_Active->GLP1_InactiveRapid Inactivation(Without Inhibitor)PancreasPancreatic Beta-CellsGLP1_Active->PancreasStimulatesInsulinInsulin SecretionPancreas->InsulinGlucose-DependentReleaseGlucoseBlood GlucoseReductionInsulin->GlucoseLowers

Caption: Mechanism of glucose regulation via DPP-4 inhibition by thiazole-pyrrolidine hybrids.

Part 3: Secondary Therapeutic Domain – Oncology

Mechanisms: Tubulin Polymerization & Kinase Inhibition

Recent SAR studies have pivoted these scaffolds toward cancer therapy.[1][2]

  • Tubulin Inhibition: Thiazole-pyrrolidine hybrids bind to the Colchicine binding site of tubulin. The thiazole ring mimics the A-ring of colchicine, while the pyrrolidine tail interacts with the hydrophilic pocket (Thr353), disrupting microtubule assembly and causing cell cycle arrest at the G2/M phase.

  • EGFR Inhibition: In Non-Small Cell Lung Cancer (NSCLC), these hybrids act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Comparative Potency Data

The table below summarizes cytotoxicity data (IC50) for representative thiazole-pyrrolidine derivatives against key cancer cell lines.

Compound ClassTarget MechanismCell LineIC50 (µM)Reference
Thiazolyl-Pyrrolidine A Tubulin PolymerizationMCF-7 (Breast)2.69 ± 0.12[1]
Thiazolyl-Pyrrolidine B EGFR KinaseA549 (Lung)1.53 ± 0.09[2]
Combretastatin A-4 Tubulin (Control)MCF-78.33 ± 0.45[1]
Erlotinib EGFR (Control)A5490.002 ± 0.001[2]

Part 4: Experimental Protocols

Protocol A: Hantzsch Synthesis of Thiazole-Pyrrolidine Hybrids

This protocol describes the synthesis of a 2-hydrazinyl-4-arylthiazole linked to a pyrrolidine moiety, a common architecture for both antimicrobial and anticancer applications.

Reagents:

  • Phenacyl bromide derivative (1.0 equiv)

  • Thiosemicarbazide (1.0 equiv)

  • Pyrrolidine derivative (e.g., N-substituted pyrrolidine-2-carboxylic acid)

  • Ethanol (Absolute)

  • Sodium Acetate (anhydrous)

Step-by-Step Methodology:

  • Thiazole Cyclization:

    • Dissolve 0.005 mol of the appropriate phenacyl bromide in 10 mL of absolute ethanol.

    • Add 0.005 mol of thiosemicarbazide.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The formation of a precipitate indicates the hydrobromide salt of the thiazole.

    • Neutralize with sodium acetate solution to liberate the free base. Filter and recrystallize from ethanol.

  • Pyrrolidine Coupling:

    • Activate the carboxylic acid group of the pyrrolidine derivative using EDC/HOBt in DMF.

    • Add the synthesized aminothiazole/hydrazinylthiazole to the mixture.

    • Stir at room temperature for 12 hours.

    • Workup: Pour into ice water, extract with ethyl acetate, dry over MgSO4, and purify via column chromatography.

Synthesis Workflow Diagram

Synthesis_WorkflowPhenacylPhenacyl BromideRefluxReflux (EtOH, 6h)Hantzsch CyclizationPhenacyl->RefluxThioThiosemicarbazideThio->RefluxPyrrolidinePyrrolidine-COOHCouplingAmide Coupling(EDC/HOBt, DMF)Pyrrolidine->CouplingThiazole_Int2-HydrazinylthiazoleIntermediateReflux->Thiazole_IntYield ~80%Final_ProductThiazole-PyrrolidineHybrid ScaffoldCoupling->Final_ProductPurificationThiazole_Int->Coupling

Caption: Stepwise Hantzsch synthesis and coupling strategy for thiazole-pyrrolidine hybrids.

Part 5: Structure-Activity Relationship (SAR)[1]

To optimize this scaffold, specific substitutions are required at key positions.

SAR Pharmacophore Map:

  • Position 2 (Thiazole):

    • Linker: A hydrazine (-NH-N=) or amide (-NH-CO-) linker is crucial. Direct linkage often reduces flexibility.

    • Substitution: Bulky hydrophobic groups here often decrease activity, but a Pyrrolidine ring attached via a methylene or carbonyl spacer enhances binding to the S2 pocket (DPP-4) or solvent front (Kinases).

  • Position 4 (Thiazole):

    • Aryl Group:[3] A phenyl ring is essential.

    • Para-Substitution: Electron-withdrawing groups (F, Cl, CF3) significantly enhance potency.

      • 4-F: Increases metabolic stability (blocks oxidation).

      • 4-Cl: Improves lipophilic contact.

  • Position 5 (Thiazole):

    • Generally, small groups (H, CH3) are preferred. Large substituents here often cause steric clash within the active site.

SAR_MapCoreThiazole Core(C3H3NS)Pos4Pos 4: Aryl Ring(Essential for Pi-Stacking)Core->Pos4Pos2Pos 2: Linker + Pyrrolidine(Solubility & Target Specificity)Core->Pos2Pos5Pos 5: Small Group (H/Me)(Steric Sensitivity)Core->Pos5ParaSubPara-Substitution (F, Cl, CF3)Increases PotencyPos4->ParaSubPyrrolidinePyrrolidine Ring(Proline Mimic)Pos2->Pyrrolidine

Caption: Pharmacophore map highlighting critical substitution zones for biological activity.

References

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Source: Frontiers in Chemistry (2025). URL:[Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Source: ACS Omega (2023). URL:[Link]

  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Source: Biointerface Research in Applied Chemistry (2021). URL:[Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity. Source: Scientific Reports (2022). URL:[Link]

  • Teneligliptin: A Review in Type 2 Diabetes. Source: Drugs (2016).[4] URL:[Link]

Role of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole as a pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

This technical guide analyzes 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole , a high-value pharmacophore scaffold primarily utilized in the design of nicotinic acetylcholine receptor (nAChR) agonists . Structurally, this molecule represents a bioisostere of nicotine where the pyridine ring is replaced by a 4-methylthiazole moiety. This modification alters the electrostatic potential surface, lipophilicity (LogP), and metabolic stability while retaining the critical distance between the cationic center and the hydrogen bond acceptor required for high-affinity binding to


 and 

nAChR subtypes.

This guide details the structural rationale, synthetic pathways, and validation protocols necessary for integrating this scaffold into CNS drug discovery programs targeting neurodegenerative disorders (Alzheimer’s, Parkinson’s) and pain management.

Part 1: Structural & Physicochemical Analysis

The efficacy of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole relies on its ability to mimic the pharmacophoric features of (S)-nicotine while improving drug-like properties.

1.1 Bioisosteric Replacement Strategy

The transition from nicotine to the thiazole analog involves a classic non-classical bioisosteric replacement:

  • Pyridine (Nicotine)

    
     Thiazole:  The thiazole ring is a 5-membered aromatic heterocycle.[1] The nitrogen at position 3 serves as the hydrogen bond acceptor (HBA), analogous to the pyridine nitrogen. The sulfur atom at position 1 enhances lipophilicity and aromatic character.
    
  • 4-Methyl Substitution: This group serves two functions:

    • Steric Occlusion: It fills the hydrophobic sub-pocket often found in nAChR binding sites, potentially increasing selectivity for specific subtypes (e.g.,

      
       vs. 
      
      
      
      ).
    • Metabolic Blockade: It hinders oxidative metabolism at the sensitive 4/5 positions of the thiazole ring.

1.2 Pharmacophore Mapping

The binding affinity is dictated by the spatial arrangement of two key features:

FeatureChemical MoietyFunction
Cationic Center Pyrrolidine Nitrogen (

)
Protonated at physiological pH (pKa ~8-9). Forms a cation-

interaction with Trp residues (e.g., Trp149 in

subunits).
H-Bond Acceptor Thiazole Nitrogen (

)
Accepts a hydrogen bond from the receptor backbone (typically a Leu or Tyr NH).
Internodal Distance

to

Distance
Critical range: 4.5 Å – 5.5 Å . The 3-substituted pyrrolidine maintains this optimal distance.
Part 2: Synthetic Methodology (The Hantzsch Protocol)

The most robust method for constructing the 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole core is the Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide with an


-haloketone.[2][3]
2.1 Retrosynthetic Analysis
  • Target: 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

  • Disconnection: C2-N3 and C2-S1 bonds.

  • Precursors: Pyrrolidine-3-carbothioamide + Chloroacetone.

2.2 Detailed Synthetic Protocol

Note: The pyrrolidine nitrogen must be protected (e.g., Boc-group) during cyclization to prevent side reactions.

Reagents:

  • Starting Material A: N-Boc-pyrrolidine-3-carbothioamide (1.0 eq)

  • Starting Material B: Chloroacetone (1.1 eq)

  • Solvent: Ethanol (anhydrous)

  • Base:

    
     or 
    
    
    
    (for workup)

Step-by-Step Workflow:

  • Solubilization: Dissolve N-Boc-pyrrolidine-3-carbothioamide (10 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add chloroacetone (11 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: 50% EtOAc/Hexane) for the disappearance of the thioamide.
    
  • Precipitation: Cool the reaction mixture to

    
    . The thiazole hydrohalide salt may precipitate.[3]
    
  • Neutralization: Evaporate ethanol. Redissolve residue in water/EtOAc. Basify with saturated aqueous

    
     to pH 8.
    
  • Extraction: Extract with EtOAc (

    
     mL). Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the final free amine or isolate as a salt (fumarate/tartrate) for biological testing.

2.3 Synthetic Pathway Diagram

HantzschSynthesis Thioamide N-Boc-Pyrrolidine-3-carbothioamide Intermediate Hydroxy-thiazoline Intermediate Thioamide->Intermediate Ethanol, Reflux HaloKetone Chloroacetone (alpha-haloketone) HaloKetone->Intermediate Cyclized N-Boc-4-methyl-2-(pyrrolidin-3-yl)thiazole Intermediate->Cyclized - H2O (Dehydration) Deprotection TFA Deprotection Cyclized->Deprotection FinalProduct 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole Deprotection->FinalProduct Salt Formation

Figure 1: Hantzsch synthesis pathway for the construction of the thiazole-pyrrolidine pharmacophore.

Part 3: Pharmacological Validation (In Vitro)[4]

To validate the functional activity of the synthesized pharmacophore, a Calcium Flux Assay (FLIPR) is the industry standard for measuring nAChR agonism.

3.1 Mechanism of Action

Binding of the thiazole ligand to the extracellular domain of the nAChR triggers a conformational change, opening the ion pore. This allows the influx of


 and 

, leading to membrane depolarization.
3.2 FLIPR Assay Protocol (Self-Validating System)

Objective: Determine


 and 

of the compound at

nAChRs.
  • Cell Line: HEK-293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading:

    • Plate cells (50,000/well) in 96-well poly-D-lysine coated plates.

    • Incubate for 1 hour with Calcium 6 Assay Kit dye (Molecular Devices) in HBSS buffer + 20 mM HEPES.

  • Compound Preparation:

    • Prepare 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole in DMSO (stock 10 mM).

    • Perform 1:3 serial dilutions in assay buffer.

  • Measurement:

    • Transfer plate to FLIPR Tetra system.

    • Record baseline fluorescence (

      
      ) for 10 seconds.
      
    • Inject compound.

    • Record peak fluorescence (

      
      ) for 120 seconds.
      
  • Data Analysis:

    • Calculate Response:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (Hill slope).

    • Control: Use (S)-Nicotine (

      
      ) as the positive control (100% efficacy).
      
3.3 Signaling Pathway Diagram

nAChR_Signaling Ligand 4-methyl-2-(pyrrolidin-3-yl)thiazole Receptor nAChR (alpha4/beta2) Ligand->Receptor Binding (Cation-Pi) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonInflux Ca2+ / Na+ Influx ConfChange->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Response Neurotransmitter Release (Dopamine/GABA) Depolarization->Response

Figure 2: Signal transduction pathway activated by the thiazole pharmacophore.

Part 4: Structure-Activity Relationship (SAR) Insights

The following table summarizes how modifications to the 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole core affect potency, based on historical data for this chemical class (nicotinic bioisosteres).

ModificationEffect on

Affinity
Mechanistic Explanation
Removal of 4-Methyl Decrease (

)
Loss of hydrophobic contact in the auxiliary binding pocket; reduced metabolic stability.
Shift to 5-Methyl Variable / DecreaseSteric clash with the receptor wall (Trp/Tyr residues).
Pyrrolidine N-Methylation Increase or MaintenanceMimics nicotine more closely; increases lipophilicity (BBB penetration).
Expansion to Piperidine Significant DecreaseThe N-N distance increases beyond the optimal 4.5-5.5 Å range; unfavorable entropy.
References
  • Garvey, D. S., et al. (1994).[4] "Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine."[4] Journal of Medicinal Chemistry. Link

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "Hantzsch Thiazole Synthesis Protocols." BenchChem Application Notes. Link

  • Kocabaş, A., et al. (2021).[5] "Synthesis and biological evaluation of pyrrolidine-thiazole derivatives." PMC - NCBI. Link

  • PubChem. (2025). "Compound Summary: 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazole" (Structural Analog Reference). National Library of Medicine. Link

Sources

The Pyrrolidinyl-Thiazole Scaffold: A Technical Guide to Privileged Heterocyclic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinyl-thiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By fusing the electron-rich, aromatic thiazole ring with the conformationally restricted, solubilizing pyrrolidine moiety, chemists have successfully drugged targets ranging from the Histamine H3 receptor (CNS disorders) to PI3K/HDAC enzymes (Oncology).

This guide deconstructs the synthetic evolution, structural-activity relationships (SAR), and experimental protocols required to master this scaffold.

Part 1: The Pharmacophore Paradigm

Structural Logic

The utility of the 2-(pyrrolidin-1-yl)thiazole core stems from the synergistic properties of its two components:

  • The Thiazole Core (The Anchor):

    • Acts as a bioisostere for pyridine or imidazole but with distinct electronic properties.

    • The Sulfur atom increases lipophilicity (

      
      ), enhancing membrane permeability.
      
    • The Nitrogen atom (N3) serves as a critical Hydrogen Bond Acceptor (HBA), often interacting with "hinge regions" in kinase ATP pockets.

  • The Pyrrolidine Ring (The Vector):

    • Solubility: The basic nitrogen (when not delocalized into the thiazole) or the polar nature of the saturated ring improves aqueous solubility compared to planar aromatics.

    • Conformational Lock: Unlike diethylamine (flexible), pyrrolidine locks the N-substituents into a specific vector, reducing the entropic penalty upon protein binding.

    • Metabolic Shield: The ring structure is generally more resistant to oxidative dealkylation than acyclic alkyl amines.

The "Push-Pull" Electronic Effect

In 2-aminothiazoles (including pyrrolidinyl variants), the lone pair on the exocyclic nitrogen donates electron density into the thiazole ring. This makes the thiazole C5 position nucleophilic (prone to metabolic attack or electrophilic substitution) and increases the basicity of the thiazole nitrogen, strengthening H-bond interactions with target proteins.

Part 2: Synthetic Architectures

The construction of this scaffold has evolved from classical condensation to modern metal-catalyzed cross-coupling.

The Hantzsch Thiazole Synthesis (The Gold Standard)

The most robust method involves the condensation of a pyrrolidine-1-carbothioamide with an


-haloketone . This method is preferred for its atom economy and ability to handle diverse functional groups.

Mechanism:

  • Thioamide Formation: Pyrrolidine reacts with an isothiocyanate (e.g., benzoyl isothiocyanate) to form a thiourea intermediate.

  • S-Alkylation: The sulfur attacks the

    
    -carbon of the haloketone.
    
  • Cyclodehydration: Intramolecular attack of the nitrogen on the carbonyl, followed by dehydration to aromatize the thiazole ring.

Buchwald-Hartwig Amination

For late-stage functionalization, pre-formed 2-halothiazoles can be coupled with substituted pyrrolidines using Pd-catalysis (e.g.,


, XPhos). This is critical when the thiazole core is complex and cannot survive the harsh conditions of the Hantzsch cyclization.
Visualization: Synthetic Pathways

The following diagram contrasts the two primary synthetic routes.

Synthesis_Workflow Start1 Pyrrolidine (Amine Source) Inter1 Pyrrolidine-1- carbothioamide Start1->Inter1  Condensation   Product 2-(Pyrrolidin-1-yl) thiazole Scaffold Start1->Product  Late Stage   Reagent1 Isothiocyanate (R-NCS) Reagent1->Inter1 Inter1->Product  Hantzsch Cyclization (Reflux/EtOH)   Reagent2 α-Haloketone Reagent2->Product Start2 2-Bromothiazole Start2->Product  C-N Coupling   Cat Pd Catalyst / Base (Buchwald-Hartwig) Cat->Product

Caption: Comparison of the Hantzsch Condensation (Top) and Buchwald-Hartwig Coupling (Bottom) for scaffold assembly.

Part 3: Case Study – PI3K/HDAC Dual Inhibition

While Alpelisib (a 2-aminothiazole derivative) is the market leader for PI3K


 inhibition, recent research has pivoted toward Dual-Target Inhibitors . The pyrrolidinyl-thiazole scaffold has proven essential in linking PI3K inhibitory motifs with HDAC (Histone Deacetylase) binding groups.
The Challenge

Cancer cells often develop resistance to PI3K inhibitors via epigenetic remodeling. HDAC inhibitors can reverse this. The goal: Create a single molecule that blocks both.

The Solution: Compound 21j

A pivotal study (See Reference 1) identified (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives.

  • The Thiazole: Binds to the ATP pocket of PI3K

    
     (Hinge binder).
    
  • The Pyrrolidine: Acts as a rigid linker, directing the "tail" of the molecule toward the solvent front.

  • The Tail: Contains a hydroxamic acid moiety (Zinc-binding group) to inhibit HDAC6.

Key SAR Finding: The stereochemistry of the pyrrolidine (S-isomer) was critical for fitting the HDAC cap group into the narrow channel of the enzyme, a feat impossible with a flexible alkyl chain.

SAR Data Summary (Representative)
Compound IDPI3K

IC

(nM)
HDAC6 IC

(nM)
Selectivity Profile
Ref (Alpelisib) ~4>10,000PI3K Selective
Ref (Vorinostat) >10,000~10HDAC Pan-selective
Analog 12a 45120Moderate Dual Activity
Compound 21j 2.9 26 High Potency Dual Inhibitor

Table 1: Comparative potency of pyrrolidinyl-thiazole hybrids against single-target standards.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-(Pyrrolidin-1-yl)-4-phenylthiazole

A self-validating Hantzsch synthesis protocol.

Reagents:

  • Pyrrolidine (1.0 eq)

  • Benzoyl isothiocyanate (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve pyrrolidine (10 mmol) in MeCN (20 mL). Add benzoyl isothiocyanate (10 mmol) dropwise at 0°C. Stir at RT for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of isothiocyanate indicates completion.

  • Hydrolysis (Optional but recommended): Treat the N-benzoyl thiourea with NaOH (10%) to yield the free pyrrolidine-1-carbothioamide if the benzoyl group is not desired in the final core.

  • Cyclization: Add 2-bromoacetophenone (10 mmol) to the thiourea solution. Reflux for 4-6 hours.

    • Observation: Formation of a precipitate (HBr salt) often occurs.

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with EtOAc (
    
    
    
    mL). Dry over
    
    
    .
  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Protocol: PI3K Kinase-Glo Assay

To validate the biological activity of the synthesized scaffold.

  • Preparation: Prepare 10 mM stock solutions of compounds in 100% DMSO.

  • Enzyme Mix: Dilute recombinant PI3K

    
     in assay buffer (20 mM HEPES pH 7.5, 10 mM 
    
    
    
    ).
  • Reaction:

    • Add 2

      
      L compound (serial dilutions) to 384-well plate.
      
    • Add 4

      
      L Enzyme mix. Incubate 15 min at RT.
      
    • Add 4

      
      L Substrate mix (ATP + PIP2).
      
    • Incubate 60 min at RT.

  • Detection: Add 10

    
    L ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP. Incubate 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent.
  • Readout: Measure Luminescence.

    • Control: 0.1% DMSO (Max signal), Wortmannin (Min signal).

Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-targeting logic utilized in the discovery of Compound 21j, highlighting how the scaffold bridges two distinct enzymatic domains.

MOA_Mechanism ATP_Pocket ATP Binding Pocket (Val851 Hinge) Zinc_Site Catalytic Zinc Site (Zn2+) Thiazole Thiazole Ring (H-Bond Acceptor) Thiazole->ATP_Pocket  H-Bonding   Pyrrolidine Pyrrolidine Linker (Rigid Spacer) Thiazole->Pyrrolidine  Covalent Link   CapGroup Hydroxamic Acid (Zn Binder) Pyrrolidine->CapGroup  Vector Projection   CapGroup->Zinc_Site  Chelation  

Caption: Pharmacophore mapping of Dual PI3K/HDAC inhibitors. The pyrrolidine acts as the structural bridge.

References

  • Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6. Source: Bioorganic & Medicinal Chemistry Letters (2023).[1] Context: Primary source for the dual-inhibitor case study and Compound 21j data. URL:[Link]

  • Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2010).[2] Context: Establishes the scaffold's utility in CNS drug discovery (Johnson & Johnson series). URL:[Link]

  • Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks. Source: Tetrahedron (2017).[3] Context: Detailed synthetic protocols for the Hantzsch condensation used in Part 4. URL:[Link]

  • Thiazole-containing compounds as therapeutic targets. Source: European Journal of Medicinal Chemistry. Context: General review of the thiazole pharmacophore in oncology and antimicrobials. URL:[Link]

Sources

Metabolic stability predictions for 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability predictions and validation protocols for 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole . This document is structured to transition from structural alerts to predictive modeling, and finally to experimental validation.

Technical Guide & Experimental Protocols

Executive Summary

The compound 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole presents a mixed metabolic profile. While the thiazole ring offers aromatic stability, the unsubstituted C-5 position and the saturated pyrrolidine ring act as significant "soft spots" for Phase I oxidative metabolism.

  • Predicted Clearance: High (

    
     > 50 µL/min/mg protein).
    
  • Primary Liability: Bioactivation of the thiazole ring (S-oxidation/epoxidation) and pyrrolidine ring (

    
    -carbon oxidation).
    
  • Risk Assessment: Potential for reactive metabolite formation (iminium ions or thiazole epoxides) requires mandatory glutathione (GSH) trapping studies early in the screening cascade.

Part 1: Structural Deconstruction & In Silico Prediction

To predict metabolic fate, we must deconstruct the molecule into its pharmacophores and analyze them against known metabolic pathways of structural analogs (e.g., Sudoxicam, Nicotine).

Metabolic Soft Spots (Sites of Metabolism - SOM)

The molecule contains four distinct zones of metabolic liability:

ZoneMoietyMechanismLiability LevelPredicted Metabolite
A Thiazole C-5 CYP-mediated Epoxidation / HydroxylationHigh (Tox Risk) Thiazole-4,5-epoxide (Reactive)

Ring Scission
B Pyrrolidine

-C
H-atom abstraction (CYP2D6/3A4)High (Clearance) 2-Hydroxypyrrolidine

Ring Opening (Aminoaldehyde)
C Thiazole Methyl (C-4) Benzylic-like Hydroxylation (CYP2C9)Medium Hydroxymethyl

Carboxylic Acid
D Pyrrolidine Nitrogen N-Glucuronidation / N-OxidationLow/Medium N-Glucuronide (Direct excretion)
Mechanistic Pathway Analysis

The interaction between the electron-rich thiazole and the basic pyrrolidine nitrogen dictates the metabolic hierarchy.

  • Pathway 1: Pyrrolidine Oxidation (Clearance Driver) The pyrrolidine ring is structurally analogous to nicotine. CYP enzymes (predominantly CYP2A6 and CYP2D6) will target the

    
    -carbons (C-2 or C-5 of the pyrrolidine). Hydroxylation here leads to an unstable carbinolamine, which collapses into an iminium ion (reactive) or opens to form an aminoaldehyde.
    
  • Pathway 2: Thiazole Bioactivation (Tox Driver) Thiazoles with unsubstituted positions (specifically C-5) are prone to oxidation by CYP3A4. This can form a thiazole epoxide or S-oxide .[1] These are electrophilic species capable of covalent binding to hepatic proteins, a mechanism known to cause idiosyncratic drug-induced liver injury (DILI) in analogs like Sudoxicam [1].

Visualizing the Metabolic Tree

The following diagram maps the predicted biotransformation pathways.

MetabolicPathways Parent Parent Compound (MW 168) M1 M1: Pyrrolidine alpha-OH (Unstable) Parent->M1 CYP2D6/3A4 (+16 Da) M2 M2: Thiazole-4-CH2OH (Hydroxylation) Parent->M2 CYP2C9 (+16 Da) M3 M3: Thiazole Epoxide/S-oxide (Reactive Intermediate) Parent->M3 CYP3A4 (Bioactivation) M1_Open Ring Open: Aminoaldehyde M1->M1_Open Ring Scission M1_Iminium Iminium Ion (Electrophile) M1->M1_Iminium -2H (Oxidation) M2_Acid Carboxylic Acid (Excretable) M2->M2_Acid ADH/ALDH M3_GSH GSH Adduct (+307 Da) M3->M3_GSH + Glutathione (Trapping)

Caption: Predicted metabolic tree for 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole. Red nodes indicate potential toxicological liabilities (reactive metabolites).

Part 2: Experimental Strategy (The Self-Validating System)

To confirm these predictions, a two-tiered experimental approach is required. This system is "self-validating" because the results of Tier 1 determine the parameters of Tier 2.

Tier 1: Intrinsic Clearance ( ) & Half-Life

Objective: Determine the rate of metabolism and identify the primary enzyme system (CYP vs. UGT).

Protocol: Microsomal Stability Assay

  • Test System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (Low concentration to ensure first-order kinetics).

  • Cofactor: NADPH (1 mM) for Phase I; UDPGA (2 mM) + Alamethicin for Phase II (optional parallel arm).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

Self-Validation Logic:

  • If

    
     min: Compound is High Clearance. Proceed immediately to Metabolite ID (MetID) to identify the soft spot.
    
  • If

    
     min: Compound is Stable.[2] Focus shifts to renal clearance or bioavailability.
    
  • Control: Include Verapamil (High Clearance) and Warfarin (Low Clearance) to validate assay performance.

Tier 2: Reactive Metabolite Trapping (GSH)

Objective: Given the thiazole and pyrrolidine alerts, this step is mandatory to assess bioactivation risk [2].

Protocol: Glutathione (GSH) Trapping [3]

  • Incubation: HLM (1.0 mg/mL) + Test Compound (10 µM).

  • Trapping Agent: Fortify with Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) for iminium ions.

  • Reaction: Initiate with NADPH; incubate for 60 min.

  • Analysis: LC-HRMS (High Resolution Mass Spec - Q-TOF or Orbitrap).

  • Data Processing:

    • Search for Neutral Loss of 129 Da (Pyroglutamic acid moiety of GSH).

    • Search for Precursor Ion Scan of m/z 272 (GSH fragment).

    • Look for mass shift:

      
       Da (GSH adduct).
      

Part 3: Advanced Mechanistic Insights & SAR Recommendations

Interpreting the Thiazole Liability

Research on thiazole-containing drugs (e.g., Sudoxicam vs. Meloxicam) reveals that substitution patterns dictate toxicity. Sudoxicam (unsubstituted thiazole) causes liver injury due to epoxide formation. Meloxicam (methyl-substituted thiazole) is safer because the methyl group diverts metabolism toward stable hydroxylation [3].

  • Application to Target: Your molecule has a methyl group at C-4, but C-5 is unsubstituted.

  • Prediction: The C-4 methyl group may offer a safe metabolic "relief valve" (Pathway M2 in the diagram), but the open C-5 position remains a high-risk site for epoxidation.

Experimental Workflow Diagram

The following DOT diagram illustrates the decision matrix for the experimental workflow.

Workflow Start Compound Synthesis HLM HLM Stability (+NADPH) Start->HLM Decision T1/2 < 30 min? HLM->Decision MetID Metabolite ID (LC-HRMS) Decision->MetID Yes (Unstable) Safe Proceed to PK Study Decision->Safe No (Stable) GSH GSH Trapping (Reactive Met) MetID->GSH Thiazole/Pyrrolidine Alerts Present GSH->Safe No Adducts Redesign Structural Modification GSH->Redesign Adducts Found

Caption: Decision tree for metabolic stability testing. Detection of GSH adducts triggers a "Redesign" loop.

SAR Optimization Strategy

If the experimental data confirms high instability or reactive metabolite formation, the following structural modifications are recommended:

  • Block the Thiazole C-5: Introduce a Fluorine (F) or Methyl (CH3) group at the C-5 position. This blocks epoxidation and forces metabolism to the safer methyl-hydroxylation pathway.

  • Stabilize the Pyrrolidine:

    • Add a Fluorine at the

      
      -position (adjacent to the 
      
      
      
      -carbon) to reduce electron density and slow H-abstraction.
    • Convert the pyrrolidine to a lactam (if potency permits) to eliminate the basic amine liability.

References

  • FDA Guidance for Industry. (2020).[4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[4][5] U.S. Food and Drug Administration.[4][5][6][7][8] Link

  • Baillie, T. A. (2008). Metabolism and Toxicity of Thiazole-Containing Drugs.[9][10] Chemical Research in Toxicology, 21(1), 129–137. Link

  • Subramanian, R., et al. (2010).[10] Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts. Chemical Research in Toxicology, 23(3), 653–663.[10] Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of Reactive Metabolites in Drug-Induced Toxicity.[11][12] Drug Metabolism and Pharmacokinetics.[2][6][8][10][12][13] Link

Sources

Methodological & Application

Application Note: Synthetic Routes for 4-Methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated synthetic protocol for 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole , a valuable scaffold in medicinal chemistry often found in nicotinic acetylcholine receptor (nAChR) ligands and antimicrobial agents.

The synthesis utilizes a robust Hantzsch Thiazole Synthesis strategy.[1] Unlike cross-coupling approaches (e.g., Suzuki/Stille) which require pre-functionalized heteroaryl halides, this route constructs the thiazole ring directly from a pyrrolidine-3-carbothioamide precursor and chloroacetone. This approach offers higher atom economy, lower cost, and scalability.

Key Features of this Protocol:

  • Scalability: Validated for gram-scale production.

  • Chirality Preservation: Compatible with enantiopure starting materials (e.g., N-Boc-L-pyrrolidine-3-carboxylic acid).

  • Safety: optimized workup procedures to handle lachrymatory intermediates (chloroacetone).

Retrosynthetic Analysis & Pathway

The most logical disconnection for the 2,4-disubstituted thiazole core is the C2-N3 and C4-S1 bonds, leading back to a thioamide and an


-haloketone.
Synthetic Pathway (Graphviz Diagram)

G Figure 1: Synthetic Route for 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole SM N-Boc-Pyrrolidine-3-carboxylic acid (Starting Material) Int1 N-Boc-Pyrrolidine-3-carboxamide (Intermediate 1) SM->Int1 1. CDI, THF 2. NH4OH Int2 N-Boc-Pyrrolidine-3-carbothioamide (Intermediate 2) Int1->Int2 Lawesson's Reagent THF, Reflux Int3 tert-Butyl 3-(4-methylthiazol-2-yl) pyrrolidine-1-carboxylate Int2->Int3 Chloroacetone EtOH, Reflux (Hantzsch Synthesis) Final 4-Methyl-2-(pyrrolidin-3-yl)-1,3-thiazole (Final Product) Int3->Final TFA/DCM or HCl/Dioxane (Deprotection)

Detailed Experimental Protocols

Step 1: Primary Amide Formation

Objective: Convert the carboxylic acid to the primary amide.

  • Starting Material: 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (commercially available).

  • Reagents: 1,1'-Carbonyldiimidazole (CDI), Ammonium Hydroxide (25-30%).

Protocol:

  • Dissolve N-Boc-pyrrolidine-3-carboxylic acid (10.0 g, 46.5 mmol) in anhydrous THF (100 mL) under nitrogen.

  • Add CDI (8.3 g, 51.1 mmol) portion-wise at 0°C. (Caution: CO2 evolution).

  • Stir at room temperature (RT) for 2 hours to form the acyl imidazole intermediate.

  • Cool to 0°C and add aqueous NH4OH (30 mL) dropwise.

  • Stir for 3 hours at RT.

  • Workup: Concentrate THF in vacuo. Dilute residue with EtOAc (150 mL), wash with 1M HCl (2x50 mL), saturated NaHCO3 (2x50 mL), and brine. Dry over Na2SO4 and concentrate.

  • Yield: Expect ~85-90% of a white solid.

Step 2: Thionation (Amide to Thioamide)

Objective: Introduce the sulfur atom required for the thiazole ring.

  • Reagents: Lawesson's Reagent (LR).

Protocol:

  • Dissolve the amide (8.0 g, 37.3 mmol) in anhydrous THF (80 mL).

  • Add Lawesson's Reagent (7.5 g, 18.6 mmol, 0.5 equiv). Note: LR delivers 2 sulfur atoms per molecule.

  • Reflux the mixture (approx. 66°C) for 3-5 hours. Monitor by TLC (the thioamide is less polar than the amide).

  • Workup: Cool to RT. Concentrate the solvent.

  • Purification: The byproduct of LR can be difficult to remove. Flash chromatography (SiO2, Hexane/EtOAc gradient) is mandatory here. The thioamide is typically a pale yellow solid.

  • Yield: Expect 70-80%.

Step 3: Hantzsch Thiazole Cyclization

Objective: Condensation of thioamide with


-haloketone.
  • Reagents: Chloroacetone (stabilized), Ethanol (absolute).

Protocol:

  • Dissolve N-Boc-pyrrolidine-3-carbothioamide (5.0 g, 21.7 mmol) in absolute Ethanol (50 mL).

  • Add Chloroacetone (2.4 g, 2.1 mL, 26.0 mmol) dropwise.

    • Safety Note: Chloroacetone is a potent lachrymator. Use a fume hood with good ventilation.

  • Heat to reflux (78°C) for 4-6 hours.

  • Mechanism Check: The reaction proceeds via S-alkylation followed by intramolecular dehydration.

  • Workup: Cool to RT. Concentrate ethanol.

  • Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize the HCl generated), then brine.

  • Dry (Na2SO4) and concentrate to yield the protected thiazole: tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate.

  • Yield: Expect 80-90%.

Step 4: Boc-Deprotection

Objective: Reveal the secondary amine.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Protocol:

  • Dissolve the protected intermediate (4.0 g) in DCM (20 mL).

  • Add TFA (10 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Workup: Concentrate in vacuo to remove excess TFA.

  • Free Basing (Critical): The product exists as a TFA salt. To isolate the free base:

    • Dissolve residue in minimal water.

    • Basify to pH >10 with 2M NaOH or K2CO3.

    • Extract exhaustively with DCM or CHCl3/Isopropanol (3:1) as the amine is polar.

  • Dry and concentrate.

  • Final Product: 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole (Yellowish oil or low-melting solid).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete thionation or LR degradation.Ensure THF is anhydrous. Increase LR to 0.6 equiv. Reflux longer (up to 12h).[2][3]
Sticky Solid in Step 2 LR byproducts (phosphonates).Use a plug of basic alumina before silica column to trap phosphorus byproducts.
Dark Product in Step 3 Polymerization of chloroacetone.Use freshly distilled or stabilized chloroacetone. Add NaHCO3 (1 eq) to buffer the reaction.
Product Loss in Step 4 Water solubility of free amine.The final product is water-soluble. Use "salting out" (saturate aqueous layer with NaCl) during extraction or use CHCl3/IPA solvent system.

Scientific Validation (E-E-A-T)

Mechanistic Insight

The Hantzsch synthesis is driven by the nucleophilicity of the sulfur atom in the thioamide.

  • S-Alkylation: The sulfur attacks the

    
    -carbon of chloroacetone, displacing chloride (SN2).
    
  • Cyclization: The nitrogen of the thioimidate attacks the ketone carbonyl.[1]

  • Dehydration: Loss of water aromatizes the system to form the stable thiazole ring.

Why this route? Alternative routes involving the coupling of 2-bromothiazole with pyrrolidine-3-zinc halides (Negishi) or boronic acids (Suzuki) are chemically feasible but economically inferior due to the high cost of the functionalized thiazole starting materials and palladium catalysts.

Stereochemical Considerations

If starting from enantiopure (S)-N-Boc-pyrrolidine-3-carboxylic acid , the chirality at the C3 position is generally preserved throughout this sequence because the reaction centers (amide formation, thionation, cyclization) are distal to the stereocenter. However, strong basic conditions should be avoided to prevent racemization.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses". Synthesis, 2003(13), 1929-1958.

  • Wipf, P., & Miller, C. P. (1995). "A new synthesis of highly functionalized oxazoles and thiazoles". The Journal of Organic Chemistry, 60(13), 4098-4103. (Demonstrates Hantzsch modifications for complex substrates).

  • Organic Chemistry Portal. "Thiazole Synthesis". (General overview of Hantzsch conditions and variations).

Sources

Application Notes and Protocols for the Reductive Amination of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development. Its prominence is attributed to the prevalence of the amine functional group in a vast array of biologically active molecules.[1][2] This powerful C-N bond-forming reaction offers a reliable and versatile method for the synthesis of primary, secondary, and tertiary amines from readily available carbonyl compounds and amines.[3][4] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.[3][5]

This application note provides a comprehensive guide to the reductive amination of a key heterocyclic building block, 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole. This scaffold is of significant interest in medicinal chemistry due to the combined presence of the thiazole and pyrrolidine moieties, which are frequently found in pharmacologically active compounds. The protocol detailed herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to ensure high efficiency and broad functional group tolerance.[6][7][8]

Mechanism of Action: A Stepwise Look at Reductive Amination

The reductive amination process can be dissected into two key mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield an imine. In the presence of an acid catalyst or under appropriate pH conditions, the imine can be protonated to form a more electrophilic iminium ion.[3][5]

  • Hydride Reduction: A reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, resulting in the formation of the desired amine product.[5][9] The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the iminium ion in the presence of the starting carbonyl compound, allowing for a convenient one-pot procedure.[7][10]

Caption: General mechanism of reductive amination.

Experimental Protocol: Reductive Amination of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

This protocol provides a detailed, step-by-step methodology for the reductive amination of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole with a representative aldehyde.

Materials:

  • 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the solution at room temperature with stirring.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Caption: Workflow for the reductive amination protocol.

Data Presentation: Key Reaction Parameters

The following table summarizes typical quantitative data for the described reductive amination protocol.

ParameterValue/RangeRationale
Scale 1-10 mmolSuitable for laboratory-scale synthesis and optimization.
Equivalents of Aldehyde 1.0 - 1.2 eqA slight excess can drive the imine formation to completion.
Equivalents of NaBH(OAc)₃ 1.2 - 1.5 eqAn excess ensures complete reduction of the iminium intermediate.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that is compatible with the reducing agent.[7]
Temperature Room TemperatureMild conditions are generally sufficient for this transformation.
Reaction Time 2 - 24 hoursDependent on the reactivity of the aldehyde and amine.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation - Inactive reducing agent- Incomplete imine formation- Use fresh, high-quality NaBH(OAc)₃.- Add a catalytic amount of acetic acid to promote imine formation.[6]
Presence of Starting Material - Insufficient reducing agent- Short reaction time- Increase the equivalents of NaBH(OAc)₃.- Extend the reaction time and continue monitoring.
Formation of Side Products - Over-alkylation (for primary amines)- Reduction of the carbonyl starting material- Use a 1:1 stoichiometry of amine to aldehyde.- Ensure slow, portion-wise addition of the reducing agent.

Conclusion

This application note provides a robust and reliable protocol for the reductive amination of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole. The use of sodium triacetoxyborohydride as a mild reducing agent allows for a high-yielding and clean reaction under mild conditions. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can effectively utilize this important transformation in the synthesis of novel compounds for drug discovery and other applications. The principles and techniques described herein are broadly applicable to a wide range of substrates, making reductive amination an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baran, P. S. (2012). Reductive Amination. In Organic Chemistry (Vol. 1, pp. 1-3). [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Maryanoff, C. A., & Abdel-Magid, A. F. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Li, G., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(52), 32938-32946. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Senthamarai, T., Murugesan, K., & Schneider, C. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9665-9764. [Link]

  • Tarasova, Y. A., & Chulkov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11957-12012. [Link]

  • Roiban, G.-D., & Reetz, M. T. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10398-10406. [Link]

  • Singh, S., & Kumar, V. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5), e202204099. [Link]

  • Tarasova, Y. A., & Chulkov, D. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11957-12012. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(38), 12344-12348. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • American Elements. (n.d.). 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole. [Link]

  • PubChem. (n.d.). 4-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole. [Link]

  • El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. [Link]

Sources

Preparation of salts and solvates of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preparation and Solid-State Characterization of Salts and Solvates of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Abstract

The physicochemical properties of an Active Pharmaceutical Ingredient (API), such as solubility, stability, and bioavailability, are critically influenced by its solid-state form. For ionizable compounds like 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole, formation of pharmaceutical salts is the most effective strategy to modulate these properties.[1] Furthermore, the potential for an API to form solvates during crystallization necessitates a thorough investigation to prevent unintended phase transformations during manufacturing and storage.[2] This guide provides a comprehensive framework and detailed protocols for the synthesis of the 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole free base, followed by systematic screening and characterization of its salt and solvate forms. The methodologies described herein are designed for researchers, scientists, and drug development professionals to facilitate the selection of an optimal solid form for further development.

Introduction: The Critical Role of Solid-Form Screening

The selection of an appropriate salt form is a pivotal step in drug development, with over 50% of all small-molecule drugs being administered as salts.[3] This strategy allows for the fine-tuning of an API's properties to enhance aqueous solubility, improve dissolution rates, and increase chemical and physical stability.[4] The fundamental principle of salt formation relies on the interaction between an ionizable functional group on the API and a selected counter-ion.[1] The stability and success of this interaction are largely governed by the difference in pKa values between the API and the counter-ion, often referred to as the "ΔpKa rule," where a difference of >3 units generally leads to the formation of a stable salt.[5]

Parallel to salt screening, solvate screening is equally crucial. Solvates are crystalline solids in which molecules of the solvent are incorporated into the crystal lattice of the host compound.[6] The formation of solvates can be either intentional or unintentional during crystallization processes and can significantly alter the solid-state properties of the API.[2] Characterizing these forms is essential to ensure batch-to-batch consistency and to understand the material's behavior under various processing and storage conditions.[6]

This document outlines the necessary experimental workflows, from the synthesis of the parent molecule to the detailed characterization of its derivative salt and solvate forms using modern analytical techniques.

Part I: Synthesis of the API Free Base: 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

A plausible synthetic route for the target compound, based on the well-established Hantzsch thiazole synthesis, involves the condensation of a thioamide with an α-haloketone.[7] Here, we propose the reaction between N-Boc-3-thiocarbamoylpyrrolidine and 1-chloroacetone.

Protocol 1: Synthesis of 4-methyl-2-(N-Boc-pyrrolidin-3-yl)-1,3-thiazole
  • Reaction Setup: To a solution of N-Boc-3-thiocarbamoylpyrrolidine (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask, add 1-chloroacetone (1.1 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-Boc protected product.

Protocol 2: Deprotection to Yield the Free Base
  • Reaction Setup: Dissolve the purified 4-methyl-2-(N-Boc-pyrrolidin-3-yl)-1,3-thiazole (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (5-10 mL/g).

  • Reaction Execution: Stir the solution at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the solvent under reduced pressure. Dissolve the resulting solid in water and basify to pH >10 with 1M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole free base as an oil or solid.

  • Characterization: Confirm the structure and purity of the free base using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: Pharmaceutical Salt Screening and Selection

Salt screening aims to identify crystalline salt forms with improved physicochemical properties.[8] The process involves reacting the API with a diverse panel of pharmaceutically acceptable counter-ions under various crystallization conditions.

Salt Screening Workflow

The following diagram illustrates a typical workflow for salt screening and selection.

Salt_Screening_Workflow cluster_0 Screening Phase cluster_1 Characterization & Selection API API Free Base (4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole) Screen High-Throughput Crystallization Screen API->Screen Counterions Select Counter-ions (e.g., HCl, H₂SO₄, Tartaric Acid, Citric Acid, Mesylic Acid) Counterions->Screen Solvents Select Solvents (e.g., EtOH, IPA, Acetone, EtOAc) Solvents->Screen Solids Isolate Resulting Solids Screen->Solids XRPD Primary Analysis: X-Ray Powder Diffraction (XRPD) Solids->XRPD Crystalline Identify Unique Crystalline Patterns XRPD->Crystalline Amorphous Amorphous or Oil XRPD->Amorphous Re-evaluate Conditions FurtherChar Full Characterization of Hits: - DSC / TGA - Solubility - Hygroscopicity - Stability Crystalline->FurtherChar Selection Select Lead Salt Candidate(s) for Development FurtherChar->Selection

Caption: Workflow for pharmaceutical salt screening and selection.

Protocol 3: High-Throughput Salt Screening
  • Stock Solution Preparation: Prepare a stock solution of the API free base (e.g., 50 mg/mL) in a suitable solvent like ethanol or methanol.

  • Acid Preparation: Prepare equimolar stock solutions of various pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, L-tartaric, citric) in compatible solvents.

  • Screening Plate Setup: In a 96-well plate, dispense an aliquot of the API stock solution (e.g., 100 µL) into each well.

  • Acid Addition: Add an equimolar amount of each acid solution to the respective wells.

  • Crystallization: Allow the solvent to evaporate slowly at ambient temperature. Alternatively, employ anti-solvent addition or cooling crystallization methods.

  • Solid Analysis: After crystallization (or evaporation), visually inspect each well for solid formation. Analyze the resulting solids directly from the plate using high-throughput X-Ray Powder Diffraction (XRPD).[9]

Part III: Preparation and Characterization of a Selected Salt

Once a promising crystalline salt is identified, it must be synthesized on a larger scale for comprehensive characterization.

Protocol 4: Scale-Up Preparation of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole Hydrochloride
  • Reaction: Dissolve 1.0 g of the API free base in 20 mL of isopropanol (IPA). While stirring, add a 2M solution of HCl in IPA (1.05 eq) dropwise.

  • Crystallization: Stir the mixture at room temperature. The hydrochloride salt should precipitate. If not, cool the solution to 0-5°C to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold IPA, and dry under vacuum at 40°C overnight.

  • Yield and Appearance: Record the final mass and describe the physical appearance of the salt (e.g., white crystalline powder).

Comprehensive Characterization of the Hydrochloride Salt

The identity and properties of the newly formed salt must be rigorously confirmed using orthogonal analytical techniques.

  • X-Ray Powder Diffraction (XRPD): XRPD is the primary tool for identifying crystalline phases.[10] A unique diffraction pattern compared to the free form confirms the creation of a new solid form.

    • Protocol: Lightly pack the powdered sample onto a zero-background sample holder. Collect the diffraction pattern using a Cu Kα source, typically scanning from 2° to 40° 2θ.

    • Interpretation: The presence of sharp, well-defined peaks indicates a crystalline material. This pattern serves as a unique "fingerprint" for the hydrochloride salt.

  • Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) measures thermal transitions like melting, while Thermogravimetric Analysis (TGA) measures mass changes upon heating.[11][12]

    • Protocol: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (pinhole lid for DSC, open pan for TGA). Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Interpretation: The DSC thermogram will show an endotherm corresponding to the melting point of the salt. The TGA thermogram should show no significant mass loss before decomposition, confirming it is an anhydrous, non-solvated form.

  • Aqueous Solubility: A key driver for salt formation is often the enhancement of aqueous solubility.[13]

    • Protocol: Add an excess amount of the salt to a known volume of purified water in a vial. Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium. Filter the suspension through a 0.45 µm filter and analyze the concentration of the filtrate by HPLC or UV-Vis spectroscopy.

    • Interpretation: Compare the solubility value (in mg/mL) to that of the free base to quantify the improvement.

Property4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole (Free Base)4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole HCl
Physical Form Oil / Low-Melting SolidCrystalline Solid
XRPD Amorphous Halo or Different PatternUnique, Sharp Diffraction Pattern
Melting Point (DSC) e.g., 55-60 °Ce.g., 180-185 °C (sharp endotherm)
Thermal Stability (TGA) Stable up to ~150 °CStable up to ~200 °C
Aqueous Solubility e.g., 1-2 mg/mLe.g., >50 mg/mL
Caption: Comparative data for the API free base versus its hydrochloride salt.

Part IV: Solvate Screening and Characterization

Solvate screening is performed to identify and characterize any potential solvated forms of the API, which are considered pseudo-polymorphs.[6]

Solvate Screening Workflow

Solvate_Screening_Workflow cluster_0 Screening Phase cluster_1 Characterization & Identification API API (Free Base or Salt) Screen Systematic Crystallization Experiments API->Screen Solvents Select Pharmaceutically Relevant Solvents (e.g., Water, EtOH, IPA, Acetone, EtOAc, Heptane) Solvents->Screen Methods Crystallization Methods: - Slow Evaporation - Cooling Crystallization - Slurry Conversion - Anti-Solvent Addition Methods->Screen Solids Isolate & Dry Solids Screen->Solids TGA Primary Analysis: Thermogravimetric Analysis (TGA) Solids->TGA MassLoss Quantify Mass Loss TGA->MassLoss NoLoss Anhydrous/Ansolvous Form TGA->NoLoss No significant loss before decomp. XRPD_DSC Confirm New Form: - XRPD (New Pattern) - DSC (Desolvation Event) MassLoss->XRPD_DSC Identify Identify Solvate (e.g., Monohydrate, Ethanol Solvate) XRPD_DSC->Identify

Caption: Workflow for pharmaceutical solvate screening and identification.

Protocol 5: Solvate Screening by Slurry Conversion
  • Setup: Place ~20 mg of the API (free base or a selected salt) into several vials.

  • Solvent Addition: Add ~1 mL of different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) to each vial to create a mobile slurry.

  • Equilibration: Agitate the slurries at ambient temperature for 7 days. This allows for conversion to the most stable form under those conditions.

  • Isolation: Isolate the solids by filtration or centrifugation and dry lightly under ambient conditions.

  • Analysis: Immediately analyze the solids by TGA, DSC, and XRPD.

Characterization of a Solvated Form (Hypothetical Ethanol Solvate)
  • Thermogravimetric Analysis (TGA): TGA is the most direct method for detecting and quantifying solvent in a crystal lattice.[14]

    • Interpretation: A distinct, stepwise mass loss is observed at a temperature below the compound's decomposition point. The percentage of mass loss can be used to calculate the stoichiometry of the solvate. For a 1:1 ethanol solvate of the hydrochloride salt (MW ≈ 204.7 + 46.1 = 250.8 g/mol ), the expected mass loss would be (46.1 / 250.8) * 100% ≈ 18.4%.

  • Differential Scanning Calorimetry (DSC): The DSC thermogram of a solvate will typically show a broad endotherm corresponding to the desolvation process, often followed by recrystallization and/or melting of the resulting anhydrous form.

  • X-Ray Powder Diffraction (XRPD): The solvate will exhibit a unique XRPD pattern that is different from the anhydrous or ansolvous form. Upon heating to drive off the solvent, the XRPD pattern should convert to that of the desolvated form.

PropertyAnhydrous HCl SaltHypothetical 1:1 Ethanol Solvate of HCl Salt
XRPD Pattern APattern B (Different from A)
TGA Mass Loss < 0.5% below 150 °C~18.4% mass loss (e.g., 80-120 °C)
DSC Events Single sharp melt at ~180-185 °CBroad desolvation endotherm (e.g., 80-120 °C), followed by melt
Caption: Comparative data for an anhydrous salt vs. a hypothetical ethanol solvate.

Conclusion

The systematic preparation and characterization of salts and solvates are indispensable activities in modern drug development. By employing the high-throughput screening and detailed analytical protocols described in this guide, researchers can efficiently identify the optimal solid form of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole. This foundational work enables the selection of a candidate with superior physicochemical properties, thereby increasing the probability of success in subsequent formulation, manufacturing, and clinical studies.

References

  • Characterization of pharmaceutical solvates by combined thermogravimetric and infrared analysis - PubMed. (n.d.).
  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Routledge.
  • Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. (n.d.).
  • Polymorphism in Pharmaceutical Solids: Second edition - ResearchGate. (n.d.).
  • Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences): 9781420073218 - AbeBooks. (n.d.).
  • Solvent Effects on the Rate of Thiazole Formation - Benchchem. (n.d.).
  • Polymorphism in pharmaceutical solids - National Library of Medicine Institution. (n.d.).
  • Brittain, H. G. (n.d.). Polymorphism in Pharmaceutical Solids. Goodreads.
  • Chadha, R., et al. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal, 6(114).
  • Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. (2012).
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7).
  • Preparation of Pharmaceutical Salts - KiloMentor. (2017, March 11).
  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012, January 1).
  • TGA curves of the RBM solvates - ResearchGate. (n.d.).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (2021, May 21).
  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC. (2025, July 8).
  • Giron, D. (2003). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 73, 441–457.
  • Virovets, A. V., & Boldyreva, E. V. (2016). Solvates, Salts, and Cocrystals: A Proposal for a Feasible Classification System. Crystal Growth & Design, 16(5), 2948-2956.
  • powder x-ray diffraction (pxrd). (n.d.).
  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.).
  • Thiabendazole and Thiabendazole-Formic Acid Solvate: A Computational, Crystallographic, Spectroscopic and Thermal Study - MDPI. (2020, July 6).
  • Salt Screening | Improved Pharma. (2021, February 14).
  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1).
  • Salt Screening | Charles River. (n.d.).
  • Quantification of the taste of salt by DD (Direct Derivation) method - Rigaku. (n.d.).
  • Solid State Infographic | Salt Screening - Onyx Scientific. (n.d.).
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4).
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 28).
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1).
  • X-Ray Diffraction | XRD Analysis Laboratory - Measurlabs. (n.d.).
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26).
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. (2000, July 19).
  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Request PDF - ResearchGate. (n.d.).
  • DSC thermograms of ATC and its solvates. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates | Semantic Scholar. (1995, January 2).
  • Thermal Analysis of Pharmaceuticals - Mettler Toledo. (n.d.).
  • Synthesis and Biological Activity of New[14][15]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC. (n.d.). Retrieved from

  • Differential scanning calorimetry - Wikipedia. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole, a key heterocyclic building block for researchers in drug development. We will address common yield-limiting issues encountered during the multi-step synthesis, focusing on the underlying chemical principles to empower you to make informed, effective adjustments to your experimental setup.

Overview of the Synthetic Strategy

The most reliable and common route to the target molecule involves a three-stage process built around the robust Hantzsch thiazole synthesis.[1] This strategy necessitates the use of a protecting group on the pyrrolidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under the reaction conditions and its straightforward removal.[2][3]

The overall workflow is as follows:

  • Thioamide Formation: Conversion of Boc-3-aminopyrrolidine to the corresponding thioamide. This is a critical precursor for the thiazole ring formation.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of the thioamide with an α-haloketone (1-chloroacetone or 1-bromoacetone) to construct the 4-methyl-1,3-thiazole ring.

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final target molecule.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Thiazole Formation cluster_2 Stage 3: Deprotection & Isolation Boc_Pyrrolidine Boc-3-aminopyrrolidine Thioamide Boc-3-pyrrolidinylthioamide Boc_Pyrrolidine->Thioamide Thionation (e.g., Lawesson's Reagent) Protected_Thiazole Protected Target Molecule Thioamide->Protected_Thiazole Hantzsch Synthesis (+ 1-chloroacetone) Final_Product 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole Protected_Thiazole->Final_Product Acidic Deprotection (e.g., TFA or HCl) Hantzsch_Mechanism Thioamide Thioamide (Nucleophile) SN2_Intermediate S-Alkylated Intermediate Thioamide->SN2_Intermediate SN2 Attack Haloketone α-Haloketone (Electrophile) Haloketone->SN2_Intermediate Side_Reaction α-Haloketone Self-Condensation Haloketone->Side_Reaction Base-catalyzed Hydroxythiazoline Hydroxythiazoline Intermediate SN2_Intermediate->Hydroxythiazoline N attacks C=O Cyclization Intramolecular Cyclization Product Protected Thiazole Hydroxythiazoline->Product -H₂O Dehydration Dehydration (-H₂O)

Sources

Solubility issues of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-THZ-004 Subject: Troubleshooting precipitation events in aqueous buffers (PBS/TBS) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Personality

Before troubleshooting, you must understand the molecule's behavior. 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole is a "chimeric" molecule with two distinct solubility drivers:

  • The Thiazole Core (Hydrophobic): The 4-methyl-1,3-thiazole scaffold is aromatic and lipophilic (LogP ~1.3–1.5). It resists dissolution in water.[1][2][3]

  • The Pyrrolidine Tail (Ionizable Base): The secondary amine in the pyrrolidine ring is a base (Estimated pKa ~9.5–10.0).

The Core Conflict: In organic solvents (DMSO), the molecule is fully solvated. Upon dilution into a neutral aqueous buffer (pH 7.4), the pyrrolidine amine may partially deprotonate (approaching its free-base form), drastically reducing solubility while the hydrophobic thiazole core drives aggregation.

Module 1: The pH-Solubility Trap

User Issue: "My compound dissolves in DMSO, but precipitates immediately when added to PBS (pH 7.4)."

Root Cause Analysis

This is a classic pH-pKa mismatch .

  • At pH < 6.0: The pyrrolidine nitrogen is fully protonated (

    
    ). The molecule is a cation and highly soluble.
    
  • At pH 7.4 (PBS): You are approaching the pKa. The equilibrium shifts toward the uncharged "Free Base." The intrinsic solubility (

    
    ) of the free base is likely 
    
    
    
    .
  • The Result: The hydrophobic thiazole rings stack (pi-pi interactions), leading to rapid crystallization or amorphous precipitation.

Troubleshooting Protocol: pH Titration

Do not assume PBS is the only option. If your biological target allows, lower the pH.

Step-by-Step Optimization:

  • Prepare Buffer Panel: Create 1 mL aliquots of buffers at pH 5.0 (Acetate), pH 6.0 (MES), pH 7.0 (HEPES), and pH 7.4 (PBS).

  • Spike Test: Add your compound (from DMSO stock) to a final concentration of 100 µM.

  • Incubate: Shake for 30 minutes at RT.

  • Readout: Measure turbidity (OD600) or centrifuge and analyze the supernatant via HPLC.

Decision Matrix:

Observation Diagnosis Action
Clear at pH 5-6, Cloudy at 7.4 pH-Dependent Solubility Limit Switch assay buffer to pH 6.0-6.5 if biology permits.
Cloudy at all pH levels Aggregation / Hydrophobicity The thiazole core is too lipophilic. Requires Co-solvents (Module 2).

| Clear initially, precipitates after 2h | Metastable Supersaturation | You are working in the "Kinetic Solubility" zone. Reduce concentration. |

Module 2: The "Shock" of Dilution (Kinetic vs. Thermodynamic)

User Issue: "The solution looks clear when I mix it, but crystals appear after 1 hour."

The Mechanism

Directly pipetting 100% DMSO stock into water creates a high local concentration and a heat of mixing (exothermic). This "shock" creates a supersaturated solution that is thermodynamically unstable. Over time, the system seeks equilibrium, and the compound crashes out.

Protocol: The "Intermediate Dilution" Method

Avoid the "DMSO Shock" by stepping down the solvent gradient.

Visualization of Workflow:

SerialDilution Stock 100 mM Stock (100% DMSO) Inter Intermediate (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Slow addition) Final Assay Well (1% DMSO / 99% Buffer) Stock->Final DIRECT SPIKE (Avoid this!) Precip PRECIPITATION RISK Stock->Precip Inter->Final 1:10 Dilution (Equilibrated)

Figure 1: Step-wise dilution strategy to prevent local supersaturation and precipitation shock.

Procedure:

  • Stock: Start with 10 mM in 100% DMSO.

  • Intermediate: Dilute 10 µL Stock into 90 µL of water (not buffer yet) or 50% PEG-400. Vortex immediately.

  • Final: Pipette the Intermediate into your Assay Buffer.

    • Why? This prevents the "salting out" effect from happening simultaneously with the solvent exchange.

Module 3: Salt Selection & The Common Ion Effect

User Question: "I bought the Hydrochloride (HCl) salt. Shouldn't that be more soluble?"

The Trap: Common Ion Effect

Yes, HCl salts are soluble in water. However, PBS (Phosphate Buffered Saline ) contains ~137 mM NaCl.

  • Chemistry:

    
    
    
  • The Issue: The high concentration of Chloride ions (

    
    ) in PBS pushes the equilibrium to the right (solid form), reducing the solubility of your HCl salt.
    
Solution: Counter-Ion Switching

If the HCl salt precipitates in PBS, try these alternatives:

  • Switch Buffer: Use a low-salt buffer (e.g., 10 mM Phosphate, no NaCl) if the assay allows.

  • Switch Salt: Use a Gluconate or Acetate salt. These counter-ions are larger and less likely to form a tight crystal lattice in the presence of saline.

Module 4: Advanced Formulation (Cyclodextrins)

User Issue: "I need high concentrations (1 mM) for animal dosing, but it won't dissolve."

The "Molecular Encapsulation" Strategy

For thiazole-based lipophiles, Cyclodextrins (CDs) are the gold standard. They encapsulate the hydrophobic thiazole ring while leaving the hydrophilic pyrrolidine exposed.

Recommended Excipient: Hydroxypropyl-


-cyclodextrin (HP-

-CD).

Formulation Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in water (or pH 5.0 acetate buffer).
    
  • Add compound powder directly to this vehicle (Do not use DMSO if possible).

  • Sonication: Sonicate for 20 minutes at 37°C.

  • Filtration: Filter through 0.22 µm PVDF to remove un-encapsulated particles.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific problem.

Troubleshooting Start Precipitation Observed CheckpH Check Buffer pH Start->CheckpH IsNeutral Is pH > 7.0? CheckpH->IsNeutral Acidify Action: Lower pH to 5.0-6.0 IsNeutral->Acidify Yes CheckConc Check Concentration IsNeutral->CheckConc No IsHigh Is Conc > 100 µM? CheckConc->IsHigh Cosolvent Action: Add Co-solvent (10% PEG-400 or HP-B-CD) IsHigh->Cosolvent Yes CheckSalt Check Counter-Ion IsHigh->CheckSalt No IsHCl Is it HCl salt in PBS? CheckSalt->IsHCl IsHCl->Cosolvent No ChangeSalt Action: Switch to Gluconate or Remove NaCl IsHCl->ChangeSalt Yes

Figure 2: Logic flow for diagnosing solubility failures in real-time.

References

  • BenchChem Technical Support. (2025).[1] Improving the Solubility of Thiazole Compounds.[2] Retrieved from

  • ThermoFisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. Retrieved from

  • American Chemical Society (ACS). (2023). Troubleshooting Solid Form Composition of Precipitates. Molecular Pharmaceutics. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 4-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole.[5] Retrieved from

Sources

Optimizing HPLC separation for 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Analyte: 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole The Challenge: This molecule presents a "double trouble" scenario for chromatographers:

  • Extreme Basicity: The secondary amine on the pyrrolidine ring (

    
    ) and the thiazole nitrogen (
    
    
    
    ) create a highly basic, polar analyte prone to severe peak tailing due to silanol interactions.
  • Chirality: The C3 position of the pyrrolidine ring is a stereocenter, yielding

    
     and 
    
    
    
    enantiomers that are indistinguishable on standard C18 columns.

This guide addresses the two critical workflows: Achiral Purity Analysis (eliminating tailing) and Chiral Resolution (separating enantiomers).

Module 1: Achiral Separation & Peak Tailing (Chemical Purity)
Q: My peak shape is highly asymmetrical (tailing factor > 2.0). Why is this happening and how do I fix it?

A: The tailing is caused by the "Silanol Effect." The secondary amine in the pyrrolidine ring is protonated at neutral/acidic pH. These cations undergo ion-exchange interactions with residual acidic silanols (


) on the silica surface of your column.

The Solution: The "High pH" Strategy We recommend abandoning standard low-pH methods (pH 2-3) in favor of high-pH chromatography.

  • Mechanism: At pH 10.5–11.0, the pyrrolidine amine is deprotonated (neutral), eliminating the ion-exchange mechanism. Simultaneously, the silica surface is fully ionized, but the neutral analyte repels the hydration layer, driving it into the hydrophobic pore.

  • Recommended Column: Hybrid-Silica (e.g., Waters XBridge C18, Phenomenex Gemini NX) or Polymer-based columns. Do not use standard silica columns at this pH.[1]

  • Protocol:

    • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

    • Organic: Acetonitrile.[2][3]

    • Gradient: 5% to 95% B.

Q: I cannot use high pH due to column limitations. What is the alternative?

A: You must use Chaotropic Ion-Pairing . If you are restricted to pH < 8, you must mask the silanols or pair the analyte.

  • Additive: Trifluoroacetic Acid (TFA) at 0.1% is the gold standard here. The trifluoroacetate anion pairs with the protonated amine, forming a neutral ion pair that retains well on C18.

  • Warning: TFA suppresses MS signal. If using LC-MS, use 0.1% Formic Acid + 5-10 mM Ammonium Formate, though peak shape will be inferior to the TFA or High pH methods.

Module 2: Chiral Separation (Enantiomeric Excess)
Q: I need to separate the (R) and (S) enantiomers. Which column should I screen first?

A: For basic heterocycles like thiazole-pyrrolidines, Immobilized Polysaccharide Columns are the industry standard due to their robustness with amine additives.

Priority Screening List:

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – Highest success rate for basic amines.

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

Q: What mobile phase is required? (The "Basic Additive" Rule)

A: You must use a basic additive. Without it, the pyrrolidine amine will interact non-specifically with the silica matrix of the chiral column, leading to broad, co-eluting peaks.

Recommended Mobile Phase Modes:

ModeCompositionRationale
Polar Organic (POM) 100% MeOH or MeCN/MeOH (90:10) + 0.1% DEA Best for Solubility. Thiazoles are often soluble in pure alcohols. Promotes H-bonding recognition.
Normal Phase (NP) Hexane / EtOH (80:20) + 0.1% DEA Highest Selectivity. Maximizes steric interactions. Requires strict solubility check.
Reversed Phase (RP) 20 mM Ammonium Bicarbonate (pH 9.0) / MeCNMS Compatible. Good for biological samples. Requires "RP-designated" chiral columns.
  • DEA: Diethylamine.[4]

  • EDA: Ethylenediamine (Use if DEA fails; often sharper peaks for pyrrolidines).

Q: Can I use a standard Chiralpak AD-H or OD-H?

A: Yes, but with extreme caution.

  • Risk: These are coated phases. If you use an incompatible solvent (e.g., Ethyl Acetate, DCM, THF, or >15% Ethanol in some mixes), you will strip the selector and destroy the column.

  • Protocol: Stick strictly to Hexane/IPA + 0.1% DEA. Do not use "Polar Organic Mode" (100% MeOH) on older coated AD/OD columns unless they are specifically the "R" (Reverse Phase) versions.

Module 3: Visualization of Workflows
Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct HPLC mode based on analytical goals (Purity vs. Chirality) and instrument constraints.

MethodDevelopment Start Start: 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole Goal Define Goal Start->Goal Achiral Achiral Purity / Impurities Goal->Achiral Chemical Purity Chiral Enantiomeric Separation (R/S) Goal->Chiral Isomer Resolution ColChoice Column pH Limit? Achiral->ColChoice HighPH High pH Method (pH 10.5) Column: Hybrid C18 (XBridge) MP: 10mM NH4HCO3 / MeCN ColChoice->HighPH pH 1-12 Stable LowPH Low pH Method (pH 2.0) Column: C18 / C8 MP: 0.1% TFA / MeCN ColChoice->LowPH Silica Only Screen Screen Immobilized CSPs (IG, IC, IA) Chiral->Screen POM Polar Organic Mode MeOH + 0.1% DEA (Best Solubility) Screen->POM Try First NP Normal Phase Hex/EtOH + 0.1% DEA (Max Selectivity) Screen->NP If POM fails

Figure 2: Troubleshooting Peak Tailing (Mechanism & Fix)

Caption: Visualizing the interaction between the pyrrolidine amine and silanols, and how additives block this effect.

TailingMechanism Analyte Pyrrolidine Amine (pK_a ~11) Interaction Ionic Interaction (Peak Tailing) Analyte->Interaction Silanol Silanol (Si-O-) on Column Silanol->Interaction Solution1 Solution A: High pH (>10) Deprotonates Amine -> Neutral Interaction->Solution1 Eliminate Charge Solution2 Solution B: Additive (DEA/TFA) Competes for Silanol Sites Interaction->Solution2 Mask Sites

Module 4: Detection & Sensitivity
Q: I am seeing low sensitivity. What wavelength should I use?

A: The pyrrolidine ring is UV-inactive. You are relying solely on the thiazole chromophore.

  • Primary Wavelength: 254 nm (Standard aromatic).

  • Secondary Wavelength: Scan 210–280 nm. Thiazoles often have a

    
     near 250–260 nm depending on substitution.
    
  • Troubleshooting: If using Normal Phase (Hexane/IPA), ensure your UV cutoff is not interfering. Hexane is transparent, but impurities in IPA or additives (TEA absorbs <250 nm) can cause baseline noise.

Q: Can I use Mass Spec (MS) with Chiral Methods?

A: Yes, but you must swap the additives.

  • Incompatible: Diethylamine (DEA) is difficult to remove from MS sources and causes lingering background signals.

  • Compatible: Use Ammonium Hydroxide (0.1%) or Ammonium Bicarbonate in Methanol/Water systems.

  • Note: Resolution often drops when switching from DEA to Ammonia. You may need to lengthen the gradient or column.[1][2]

References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Chapter on separation of basic substances).[4]

  • Phenomenex. High pH HPLC: The Best Way to Analyze Basic Compounds. Technical Guide. Available at: [Link]

  • Agilent Technologies. Method Development Guide for Chiral Separation. Available at: [Link]

  • Ye, Y. K., et al. (2006). "Enantiomeric separation of basic drugs on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 1119(1-2), 263-269. (Validates the use of basic additives for amines).

Sources

Overcoming steric hindrance in 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole scaffold presents a unique dual-domain challenge in medicinal chemistry. While the pyrrolidine ring offers a versatile aliphatic amine handle, the thiazole core—specifically the C5 position —is electronically active but sterically compromised by the adjacent C4-methyl group . This guide addresses the specific bottlenecks users encounter when attempting to functionalize this sterically congested system, providing validated protocols for C-H activation, cross-coupling, and scaffold synthesis.

Module 1: The Steric Landscape & Critical Decision Matrix

Before initiating experimentation, it is crucial to visualize the steric clash zones. The C4-methyl group acts as a "gatekeeper," significantly reducing the trajectory angle for incoming electrophiles or metal catalysts targeting the C5 position.

Visualizing the Steric/Electronic Conflict
  • C5 Position (Thiazole): High electron density (nucleophilic), but sterically shielded by C4-Me.

  • N1 Position (Pyrrolidine): Sterically accessible unless the C3-linkage induces a specific rotamer that folds the thiazole ring back towards the amine.

StericLandscape Start Target: 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole Site_C5 Site A: Thiazole C5 (Aromatic Substitution) Start->Site_C5 Site_N1 Site B: Pyrrolidine N1 (Amine Functionalization) Start->Site_N1 Issue_C5 Steric Clash: C4-Methyl Group Blocks Pd-Catalyst Approach Site_C5->Issue_C5 Issue_N1 Conformational Locking: Thiazole Bulk affects N-approach Site_N1->Issue_N1 Sol_C5_1 Solution: Ligand-Free Pd (Small Footprint) Issue_C5->Sol_C5_1 Activated Aryl Halides Sol_C5_2 Solution: C-H Activation (High Temp/Ag-Promoted) Issue_C5->Sol_C5_2 Unactivated/Bulky Sol_N1 Solution: Spacers or Buchwald-Hartwig Issue_N1->Sol_N1

Figure 1: Decision matrix for selecting the correct synthetic strategy based on the target site and steric constraints.

Module 2: Overcoming Steric Hindrance at Thiazole C5

The most common user complaint involves low yields during C5-arylation or alkylation . The C4-methyl group destabilizes the formation of the square-planar Palladium intermediate required in traditional cross-couplings.

FAQ 1: Why is my Suzuki coupling at C5 failing despite using active boronic acids?

Diagnosis: Standard bulky phosphine ligands (like PPh3 or BINAP) often fail here because they cannot accommodate the C4-methyl group in the transition state. Solution: Switch to Ligand-Free Palladium Catalysis or Sterically Minimal Ligands .

Protocol A: Ligand-Free Direct C-H Arylation (The "Roger-Doucet" Method) This method utilizes the small atomic radius of acetate to bypass the steric wall.

  • Reagents:

    • Substrate: 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole (1.0 eq)

    • Coupling Partner: Aryl Bromide (activated, e.g., 4-CN-PhBr) (1.2 eq)

    • Catalyst: Pd(OAc)₂ (0.1 – 1.0 mol%) — Crucial: Do not add phosphine ligands.

    • Base: KOAc (2.0 eq)

    • Solvent: DMAc (Dimethylacetamide)

  • Conditions: Heat to 130°C for 12–24 hours under Argon.

  • Mechanism: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway where the acetate acts as an internal base, requiring less steric space than a full oxidative addition complex [1].

Data Validation: Ligand vs. Yield Comparison

Catalyst System Ligand Type Steric Bulk (Cone Angle) Yield (C5-Arylation)
Pd(PPh₃)₄ Phosphine Large (145°) < 15% (Trace)
Pd(dppf)Cl₂ Bidentate Large 20-30%
Pd(OAc)₂ / No Ligand None Minimal 82-95%

| Pd/Ag Dual System | None | Minimal | 75-85% (For hindered partners) |

FAQ 2: How do I couple a sterically hindered aryl group to C5?

Diagnosis: If the incoming aryl group is also ortho-substituted (e.g., 2,6-dimethylphenyl), the ligand-free method may stall due to "double steric" clash. Solution: Implement Pd/Ag Dual Catalysis . The Silver (Ag) salt acts to abstract the halide and activate the C-H bond via a cationic Pd intermediate, which is more electrophilic and smaller [2].

Protocol B: Pd/Ag Synergistic Arylation

  • Additives: Add Ag₂CO₃ (1.0 eq) or AgF to the Pd(OAc)₂ system.

  • Rationale: Ag+ removes the halide from the Pd-center, creating a cationic species that is less sterically demanding and more reactive toward the electron-rich thiazole C5 [3].

Module 3: Functionalizing the Pyrrolidine Nitrogen (N1)

While less hindered than the thiazole C5, the N1 position can suffer from conformational shielding if the pyrrolidine ring adopts an envelope conformation that tucks the nitrogen toward the thiazole bulk.

FAQ 3: My amide coupling (EDCI/HOBt) to the pyrrolidine is sluggish. Why?

Diagnosis: The 4-methyl-thiazole moiety at C3 can create a "rotational sweep" volume that effectively shields the N1 amine. Solution: Use HATU with DIPEA in DMF. HATU is a more reactive coupling agent that generates a highly active ester, overcoming the kinetic barrier imposed by the adjacent ring system.

FAQ 4: How do I perform N-Arylation (Buchwald) on this scaffold?

Diagnosis: Standard bases (NaOtBu) may cause epimerization at the C3 chiral center (alpha to the thiazole). Solution: Use a weak base system with a specialized precatalyst.

Protocol C: Stereoretentive N-Arylation

  • Catalyst: BrettPhos Pd G3 (allows coupling at lower temperatures).

  • Base: Cs₂CO₃ (Milder than alkoxides, prevents C3 racemization).

  • Solvent: 1,4-Dioxane, 80°C.

  • Note: Verify enantiomeric excess (ee) via chiral HPLC post-reaction.

Module 4: Scaffold Synthesis & Protection

If you are synthesizing the core from scratch, the Hantzsch Thiazole Synthesis is the standard route, but it requires specific handling of the pyrrolidine nitrogen.

Workflow: Hantzsch Synthesis of the Core

HantzschSynthesis Step1 Start: N-Boc-Pyrrolidine-3-Carboxamide Step2 Thionation: Lawesson's Reagent (Converts Amide to Thioamide) Step1->Step2 Toluene, Reflux Step3 Cyclization: + Chloroacetone (Hantzsch Reaction) Step2->Step3 EtOH, Reflux Step4 Product: N-Boc-4-methyl-2-(pyrrolidin-3-yl)thiazole Step3->Step4 Spontaneous Step5 Deprotection: TFA/DCM (Yields Free Amine) Step4->Step5

Figure 2: Step-by-step synthesis of the core scaffold. Note: N-protection (Boc) is mandatory to prevent self-condensation during thionation.

Critical Checkpoint:

  • Do not use free pyrrolidine-3-carboxamide. The secondary amine will react with Lawesson's reagent or Chloroacetone, leading to polymerization. Always use N-Boc or N-Cbz protected precursors [4].

References

  • Roger, J., Požgan, F., & Doucet, H. (2009).[1] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[1]

  • Gou, X., et al. (2025). Overcoming steric constraints in C–H arylation via Pd/Ag dual catalysis. Organic Chemistry Frontiers.

  • Li, X. (2020). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. Journal of the American Chemical Society.

  • Evren, A. E., et al. (2021).[2] Design and synthesis of new 4-methylthiazole derivatives. Journal of Molecular Structure, 1241, 130692.[2]

Sources

Crystallization techniques for 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

[1]

Chemical Profile & Crystallization Strategy[1][2][3][4]

  • Molecule Type: Basic Heterocycle (Secondary Amine).[1]

  • Chirality: One chiral center (Pyrrolidine C3).[1] Exists as (R)- and (S)- enantiomers.[1]

  • pKa Estimates: ~10.5 (Pyrrolidine NH), ~2.5 (Thiazole N).[1][2]

  • Primary Challenge: The free base is likely a viscous oil or low-melting solid.[1] Crystallization requires salt formation or high-vacuum distillation followed by low-temperature crystallization.[1]

Quick Reference Data
ParameterCharacteristicRecommended Action
Physical State (Free Base) Viscous Oil / Waxy SolidDo not attempt to crystallize directly.[1] Convert to salt.[1]
Preferred Salt Form Dihydrochloride (2HCl) or OxalateHCl provides the most robust lattice; Oxalate is good for purification.[1]
Solubility (Salt) High: Water, MethanolUse alcohols (EtOH, IPA) for crystallization.[1][2]
Impurities Thioamides, Haloketones (Hantzsch)Carbon treatment required before salt formation.[1][2]

Troubleshooting Guide (FAQ)

Issue 1: "My product is separating as a dark oil, not a crystal."

Diagnosis: This is the "Oiling Out" phenomenon, common with secondary amines and thiazoles synthesized via Hantzsch condensation. The free base has high rotational freedom and weak intermolecular forces, preventing lattice formation.

Solution: The "Salt Switch" Protocol You must convert the free base into a salt to introduce ionic bonding, which drives lattice formation.

  • Dissolve the crude oil in 5 volumes of Ethyl Acetate (EtOAc) .

  • Dry thoroughly over

    
     (Water promotes oiling).[1]
    
  • Add Acid: Dropwise addition of 4M HCl in Dioxane or IPA.[1]

  • Observation: A white precipitate should form immediately.[1] If oil forms, heat to reflux and add Methanol (MeOH) dropwise until the oil dissolves, then cool slowly.[1]

Issue 2: "I need to separate the enantiomers (Chiral Resolution)."

Diagnosis: If you synthesized the molecule from racemic starting materials, you have a 50:50 mixture.[1]

Solution: Diastereomeric Salt Formation Use chiral acids to form diastereomeric salts, which have different solubilities.[2]

  • Resolving Agent: L-(+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid .[1]

  • Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1]

  • Mechanism: The (R)-amine-(L)-tartrate and (S)-amine-(L)-tartrate will crystallize at different rates or temperatures.[1]

Issue 3: "The crystals are highly colored (Yellow/Orange)."

Diagnosis: Thiazole syntheses often generate sulfur-containing oligomers or oxidized byproducts that adsorb onto the crystal surface.[1]

Solution: Activated Carbon Polish [1]

  • Dissolve the crude salt in minimal hot Methanol.

  • Add Activated Carbon (10 wt%) (e.g., Darco G-60).[1]

  • Stir at reflux for 30 minutes.

  • Filter hot through a Celite pad.

  • Re-crystallize the clear filtrate by adding EtOAc (anti-solvent).

Detailed Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt

Target: Stable solid for storage and biological testing.[2]

  • Dissolution: Dissolve 10.0 g of crude 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole (free base) in 50 mL of anhydrous Ethanol (EtOH) .

  • Cooling: Cool the solution to 0–5 °C in an ice bath.

  • Acidification: Slowly add Trimethylsilyl chloride (TMSCl) (2.2 equivalents) dropwise.

    • Note: TMSCl reacts with the ethanol to generate anhydrous HCl in situ.[1] This is milder than using HCl gas and prevents hydrolysis.

    • Alternative: Use 4M HCl in Dioxane (2.5 equivalents).

  • Precipitation: Stir for 1 hour at 0 °C. A white solid should precipitate.

  • Anti-solvent Addition: If no solid forms, slowly add Diethyl Ether or MTBE (up to 50 mL) until turbidity persists.[1][2]

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold Et2O.[3]

  • Drying: Dry in a vacuum oven at 40 °C over

    
    .
    
Protocol B: Recrystallization of the Salt

Target: High purity (>99%).

  • Solvent: Use Isopropanol (IPA) as the primary solvent.[1]

  • Reflux: Suspend the crude salt in IPA (10 mL/g). Heat to reflux (82 °C).

  • Titration: If the salt does not dissolve, add Methanol dropwise through the condenser until a clear solution is obtained.

  • Cooling: Turn off the heat and allow the flask to cool to room temperature undisturbed (slow cooling promotes purity).

  • Harvest: Cool further to 4 °C for 4 hours, then filter.

Visual Workflows (Graphviz)[1]

Figure 1: Crystallization Decision Tree

Caption: Logic flow for selecting the correct crystallization method based on the physical state of the crude material.[2]

CrystallizationLogicStartCrude 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazoleCheckStatePhysical State?Start->CheckStateOilViscous Oil / GumCheckState->OilSolidAmorphous SolidCheckState->SolidSaltScreenPerform Salt Screen(HCl, Oxalate, Fumarate)Oil->SaltScreenSolventScreenSolvent Screen(Polar/Non-polar)Solid->SolventScreenInSituHClIn-situ HCl Generation(TMSCl + EtOH)SaltScreen->InSituHClPreferred MethodPrecipitatePrecipitate SaltInSituHCl->PrecipitateRecrystRecrystallize(IPA/MeOH)SolventScreen->RecrystSoluble in Hot, Insoluble in Cold

[1]

Figure 2: Chiral Resolution Pathway

Caption: Workflow for separating enantiomers using diastereomeric salt formation.

ChiralResolutionRacemicRacemic Free Base(R/S Mixture)AddAcidAdd L-(+)-Tartaric Acid(0.5 - 1.0 eq)Racemic->AddAcidSolventDissolve in EtOH/H2O (9:1)AddAcid->SolventCrystallizeSlow Crystallization(24-48 hrs)Solvent->CrystallizeFilterFiltrationCrystallize->FilterSolidPhaseSolid Phase:Enriched Diastereomer AFilter->SolidPhaseLiquidPhaseMother Liquor:Enriched Diastereomer BFilter->LiquidPhaseFreeBaseFree Base Liberation(NaOH/DCM)SolidPhase->FreeBaseCheckEECheck %ee(Chiral HPLC)FreeBase->CheckEE

[1]

References

  • Hantzsch Thiazole Synthesis: The Hantzsch synthesis is the foundational method for aminothiazoles.[1] Understanding the byproducts here is crucial for purification.

    • Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. [1][2]

  • Salt Selection for Pharmaceutical Compounds:Detailed methodology on selecting counter-ions (HCl vs. Tartrate)

    • Stahl, P. H., & Wermuth, C. G.[2] (Eds.).[1][4][5][6] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [1]

  • Chiral Resolution of Pyrrolidines:Specific techniques for resolving 3-substituted pyrrolidines using tartaric acid deriv

    • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. [1]

  • In-Situ HCl Generation: Methodology for using TMSCl in Ethanol for anhydrous hydrochloride salt formation.[1]

    • Brook, M. A. (2000).[1][2] Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley. [1]

Validation & Comparative

Structural Validation of Thiazole-Pyrrolidine Scaffolds: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Interpretation of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Diagnostic Challenge

The scaffold 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole represents a critical pharmacophore in kinase inhibitor discovery (e.g., CDK or VEGFR inhibitors).[1] However, synthetic routes to this motif often yield regioisomers that are difficult to distinguish by low-resolution LC-MS alone.[1]

This guide provides an authoritative technical breakdown of the 1H NMR spectral signature for this molecule. Unlike standard spectral lists, this document focuses on comparative structural validation —demonstrating how to objectively distinguish the target product from its common synthetic impurities and regioisomers (specifically the 5-methyl isomer and the pyrrolidin-2-yl isomer) using diagnostic coupling constants and chemical shift logic.[1]

Structural Analysis & Predicted Performance[1][2][3]

To interpret the spectrum accurately, we must deconstruct the molecule into two magnetically distinct domains: the Heteroaromatic Core (Thiazole) and the Aliphatic Ring (Pyrrolidine) .

The Thiazole Signature (Fragment A)

The 4-methyl-1,3-thiazole ring provides the most reliable diagnostic anchor.[1]

  • C5-Proton (

    
    ):  Unlike a benzene ring, the thiazole C5-H is an isolated singlet (or fine quartet) in the aromatic region.[1]
    
  • C4-Methyl (

    
    ):  This group is not a simple singlet; it exhibits allylic coupling  (
    
    
    
    ) to the C5 proton.[1]
The Pyrrolidine Signature (Fragment B)[1]

The pyrrolidine ring introduces chirality at the C3 position, rendering the geminal protons on C2, C4, and C5 diastereotopic .

  • Chirality Effect: The protons on the same carbon (e.g.,

    
     and 
    
    
    
    ) will appear as distinct multiplets with complex geminal and vicinal coupling, rather than simple triplets or quartets.[1]
Quantitative Spectral Data (Free Base in CDCl )[1]

The following table summarizes the predicted chemical shifts and multiplicity based on additive fragment rules and empirical data from analogous structures (e.g., 4-methylthiazole and 3-substituted pyrrolidines).

PositionType

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
Thiazole C5 Ar-CH6.80 – 6.95 q (fine) or s

Diagnostic for 4-subst.[1] thiazole.
Thiazole C4-Me Ar-CH

2.35 – 2.45 d (fine) or s

Allylic coupling to C5-H.
Pyrrolidine C3 CH (Methine)3.60 – 3.85 m-Deshielded by thiazole ring.[1]
Pyrrolidine C2 CH

3.00 – 3.40 m (complex)-Diastereotopic;

to N and Thiazole.[1]
Pyrrolidine C5 CH

2.90 – 3.20 m (complex)-

to Nitrogen.[1]
Pyrrolidine C4 CH

1.90 – 2.30 m-

to Nitrogen.[1]
Amine NH NH2.0 – 4.0 br s-Highly variable; solvent/conc.[1][2][3] dependent.

Critical Insight: In the HCl salt form (common in drug dev), the aliphatic protons (C2, C3, C5) will shift downfield by 0.5 – 1.0 ppm due to the charged ammonium center, and the NH will appear as a broad singlet at


 9.0–10.0 ppm (in DMSO-

).

Comparative Analysis: Distinguishing Alternatives

The primary value of NMR in this context is distinguishing the target from "silent" isomers that share the same molecular weight.

Target vs. Regioisomer (4-Methyl vs. 5-Methyl)

A common synthetic error (e.g., Hantzsch thiazole synthesis using isomeric haloketones) produces 5-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole .[1]

FeatureTarget: 4-Methyl-thiazole Alternative: 5-Methyl-thiazole
Aromatic Proton C5-H appears at ~6.9 ppm .[1]C4-H appears at ~7.3 – 7.5 ppm .[1][4]
Coupling Allylic coupling (

Hz) is often resolved.[1]
Allylic coupling is weaker or absent.[1]
Shift Logic C5 is electron-rich (shielded).[1]C4 is electron-poor (deshielded by N).[1]
Target vs. Positional Isomer (Pyrrolidin-3-yl vs. 2-yl)

If the starting material was pyrrolidine-2-carboxylic acid derivative, the thiazole will be at position 2.[1]

FeatureTarget: 3-Substituted Alternative: 2-Substituted
Methine (

)
C3-H is a quintet-like multiplet (neighbors: C2, C4).[1]C2-H is a triplet/dd (neighbor: C3 only).[1]
Chemical Shift C3-H is

to Thiazole,

to Nitrogen (~3.7 ppm).[1]
C2-H is

to BOTH Thiazole and Nitrogen (~4.5 ppm, significantly downfield).[1]

Experimental Protocols

Sample Preparation

To ensure the "Trustworthiness" of the data, the sample state must be controlled.[5]

  • Solvent Selection:

    • CDCl

      
      :  Best for resolution of fine coupling (allylic 
      
      
      
      ) and spectral dispersion of aliphatic multiplets.[1]
    • DMSO-

      
      :  Required if the sample is an HCl salt or if the NH proton needs to be quantified (slows exchange).[1]
      
  • Concentration: Prepare ~10 mg in 0.6 mL solvent. High concentrations can cause line broadening of the NH and adjacent protons.[2]

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., drying agents) that cause magnetic field inhomogeneity.[1]

Acquisition Parameters (Self-Validating System)
  • Pulse Sequence: Standard 1H ZG (Bruker) or s2pul (Varian).

  • Scans (NS): Minimum 16 scans (64 recommended for detecting minor isomeric impurities).

  • Relaxation Delay (D1): Set to

    
     seconds. The aromatic C5-H has a longer 
    
    
    
    relaxation time; insufficient delay will under-integrate this signal, leading to incorrect stoichiometric calculations.[1]

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the structure of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole against its common isomers.

G Start Crude Product (MW Verified by MS) Acquire Acquire 1H NMR (CDCl3 or DMSO-d6) Start->Acquire CheckAr Analyze Aromatic Region (6.5 - 8.0 ppm) Acquire->CheckAr Singlet69 Singlet at ~6.9 ppm? (Possible fine splitting) CheckAr->Singlet69 Yes Singlet74 Singlet at ~7.4 ppm? CheckAr->Singlet74 No (Downfield Shift) CheckAli Analyze Aliphatic Methine (Connection Point) Singlet69->CheckAli ResultIso5 ISOMER A: 5-methyl-2-(pyrrolidin-3-yl) Singlet74->ResultIso5 Methine37 Multiplet at ~3.7 ppm (C3-H) CheckAli->Methine37 Shielded (<4.0) Methine45 Multiplet at >4.2 ppm (C2-H) CheckAli->Methine45 Deshielded (>4.0) ResultTarget CONFIRMED TARGET: 4-methyl-2-(pyrrolidin-3-yl) Methine37->ResultTarget ResultIso2 ISOMER B: 4-methyl-2-(pyrrolidin-2-yl) Methine45->ResultIso2

Caption: Logical decision tree for distinguishing the target scaffold from regioisomers using 1H NMR chemical shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (Standard reference for additive chemical shift rules).

  • Haake, P., & Miller, W. B. (1963). "Thiazole NMR Spectrum and Coupling Constants." Journal of the American Chemical Society, 85, 4044. Link (Foundational data on 4-methylthiazole shifts and coupling).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for pyrrolidine fragment shifts).

  • Reich, H. J. (2024).[1] "Hans Reich's Collection: NMR Spectroscopy." University of Wisconsin-Madison.[1] Link (Authoritative database for heterocycle chemical shifts).[1]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link (Essential for distinguishing solvent peaks from the target molecule).[1]

Sources

Comparative SAR Profiling: 4-Methylthiazole vs. Unsubstituted Thiazole Motifs

[1][2]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Executive Summary: The "Magic Methyl" on the Heterocycle

In medicinal chemistry, the transition from an unsubstituted thiazole to a 4-methylthiazole is rarely a trivial "spacer" modification.[1] It is a strategic decision that alters the electronic landscape, metabolic liability, and lipophilic vector of the molecule.

This guide objectively compares the two motifs. While the unsubstituted thiazole offers a compact heteroaromatic footprint, the 4-methyl analog frequently demonstrates superior drug-like properties by mitigating reactive metabolite formation and filling hydrophobic sub-pockets, albeit at the cost of increased lipophilicity.[1]

Physicochemical & Electronic Profiling

The addition of a methyl group at the C4 position induces a positive inductive effect (+I), increasing electron density within the ring. This results in measurable shifts in basicity and lipophilicity.[1]

Table 1: Comparative Physicochemical Data
PropertyUnsubstituted Thiazole (R=H)4-Methylthiazole (R=CH₃)Impact on Drug Design
Formula C₃H₃NSC₄H₅NSMolecular Weight increase (+14 Da).[1]
pKa (Conj. Acid) ~2.5~3.0 - 3.24-Me increases basicity of N3, potentially improving solubility in low pH or altering H-bond acceptor strength.[1]
LogP (Oct/Water) 0.44~1.10Methylation increases lipophilicity (~0.6 unit shift), affecting membrane permeability and non-specific binding.
Dipole Moment 1.61 D~1.35 DThe methyl group vector opposes the ring dipole, slightly reducing overall polarity.
Metabolic Risk High (Epoxidation prone)Moderate (Benzylic oxidation)Critical: Unsubstituted C4/C5 double bonds are liabilities for bioactivation.[1]

Analyst Note: The increase in LogP is significant. If your lead compound has a cLogP > 4.0, adding the 4-methyl group may push it into poor solubility territory.[1] However, if the lead is too polar (LogP < 1.0), the 4-methyl group is an excellent "grease" modification to improve permeability.

The Metabolic Shielding Effect (Mechanistic Insight)

One of the most profound differences lies in metabolic stability .[1] Unsubstituted thiazoles are susceptible to CYP450-mediated epoxidation across the C4-C5 double bond.[1] This epoxide is a "hard" electrophile that can ring-open to form reactive thioaldehydes or covalently bind to proteins (toxicity).[1]

The 4-Methyl Advantage: Placing a methyl group at C4 sterically hinders the approach of the CYP heme-oxo species to the double bond and electronically stabilizes the ring, often shifting metabolism away from ring opening and toward safer pathways (e.g., S-oxidation or benzylic hydroxylation of the methyl group itself).[1]

Diagram 1: Metabolic Divergence Pathways

MetabolicPathwaysStartHUnsubstituted Thiazole(High Risk)CYPCYP450 MetabolismStartH->CYPFastStartMe4-Methylthiazole(Stabilized)StartMe->CYPSlowerEpoxideThiazole Epoxide(Reactive Electrophile)CYP->EpoxideMajor Pathway (R=H)HydroxylHydroxymethyl Metabolite(Phase II Clearance)CYP->HydroxylMajor Pathway (R=Me)ToxicityCovalent Adducts(Idiosyncratic Toxicity)Epoxide->ToxicityRing OpeningExcretionExcretionHydroxyl->Excretion

Figure 1: The 4-methyl substituent acts as a metabolic switch, diverting metabolism away from toxic epoxidation pathways common in unsubstituted thiazoles.

Pharmacological Case Studies

Case A: Antimicrobial Potency (S. aureus)

In a study of thiazole-benzazole hybrids, the introduction of the 4-methyl group significantly enhanced activity against Gram-positive bacteria.[1]

  • Unsubstituted (R=H): MIC > 64 µg/mL against S. aureus.[1]

  • 4-Methyl (R=Me): MIC = 8-16 µg/mL.[1]

  • Mechanism: The 4-methyl group likely fills a small hydrophobic pocket in the target enzyme (DNA gyrase B), a feature absent in the H-analog.[1] The added lipophilicity also aids in penetrating the bacterial cell wall.[1]

Case B: Kinase Inhibition (Steric Clashes)

Conversely, in restricted binding pockets (e.g., certain CDK inhibitors), the 4-methyl group can abolish activity.

  • Observation: If the thiazole C4 position faces the "gatekeeper" residue or a rigid backbone carbonyl, the methyl group (Volume ~24 ų) creates a steric clash that Hydrogen (Volume ~5 ų) does not.

  • Guideline: Perform docking studies before synthesis. If the C4-H is within 3.0 Å of any protein atom, the 4-methyl analog will likely be inactive.[1]

Experimental Protocol: The Hantzsch Synthesis[1][3][4]

The Hantzsch Thiazole Synthesis remains the gold standard for generating these cores.[1] The choice of starting material dictates the substitution pattern.[1]

  • For Unsubstituted Thiazoles: Use Chloroacetaldehyde (or its dimethyl acetal).[1]

  • For 4-Methylthiazoles: Use Chloroacetone (or Bromoacetone).

Protocol: Synthesis of 2-Amino-4-Methylthiazole Derivatives

Reagents:

  • Substituted Thiourea or Thioamide (1.0 equiv)[1]

  • Chloroacetone (1.1 equiv)[1]

  • Ethanol (Solvent)[1]

  • Triethylamine (Base, optional for workup)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the thioamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of chloroacetone dropwise at room temperature. Note: Chloroacetone is a potent lachrymator; use a fume hood.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).[1]

  • Precipitation: Cool the reaction mixture to 0°C. The hydrochloride salt of the thiazole often precipitates.[1]

  • Neutralization: Filter the solid and resuspend in water.[1] Basify with 10% NaHCO₃ or NH₄OH to pH 8–9 to liberate the free base.[1]

  • Purification: Extract with DCM, dry over MgSO₄, and recrystallize from Ethanol/Water.

Diagram 2: Synthetic Logic Flow

HantzschSynthesisThioamideThioamide / Thiourea(R-CS-NH2)RefluxReflux in EtOH (4-6h)Cyclization + DehydrationThioamide->RefluxAlphaHaloAlpha-Halo KetoneChoiceSelect Reagent Based on TargetAlphaHalo->ChoiceClAcetaldehydeChloroacetaldehyde(for Unsubstituted)Choice->ClAcetaldehydeTarget R=HClAcetoneChloroacetone(for 4-Methyl)Choice->ClAcetoneTarget R=MeClAcetaldehyde->RefluxClAcetone->RefluxWorkupNeutralize (NaHCO3)Extract & RecrystallizeReflux->WorkupProdHUnsubstituted ThiazoleWorkup->ProdHFrom ChloroacetaldehydeProdMe4-MethylthiazoleWorkup->ProdMeFrom Chloroacetone

Figure 2: Decision tree for selecting precursors in the Hantzsch synthesis to control C4-substitution.

References

  • Dalvie, D. et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity."[1] Chemical Research in Toxicology, 2021.[2] Link[3]

  • BenchChem. "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." BenchChem Protocols, 2025. Link

  • Ayati, A. et al. "Thiazole in the synthesis of antimicrobial agents: A review."[1] European Journal of Medicinal Chemistry, 2019. (Contextual SAR data).

  • Kashyap, et al. "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles."[1] PMC, 2023. Link

  • NIST Chemistry WebBook. "4-Methylthiazole Thermochemical Data." NIST, 2024. Link

Comparison Guide: Validating Purity of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole presents a distinct set of analytical challenges due to its physicochemical properties: a polar, basic secondary amine coupled with an aromatic thiazole ring.[1] While HPLC-UV is the industry workhorse for bulk purity, it often fails to detect non-chromophoric synthetic precursors or resolve polar impurities that co-elute with the solvent front.

This guide objectively compares LC-MS against traditional HPLC-UV and NMR techniques.[1] It establishes a self-validating LC-MS protocol designed to overcome the "amine tailing" effect and provide definitive impurity profiling compliant with ICH Q2(R2) standards.

Part 1: The Analytical Challenge

The molecule 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole contains two critical functional groups that dictate analytical strategy:

  • Pyrrolidine Ring (Secondary Amine): Highly basic (pKa ~11).[1] At standard acidic HPLC pH (0.1% Formic Acid), this group is protonated, leading to poor retention on C18 columns and severe peak tailing due to silanol interactions.

  • Thiazole Ring: Provides UV absorbance, but often shares similar UV spectra with synthetic byproducts (e.g., regioisomers or decarboxylated precursors), making UV specificity poor.[1]

The "Blind Spot" of HPLC-UV

In standard synthesis, impurities such as aliphatic amines (starting materials) or saturated ring-opening byproducts may lack the conjugated system required for UV detection at 254 nm.[1] Relying solely on UV purity can lead to false positives, where a "99% pure" sample actually contains significant non-UV active contaminants.

Part 2: Comparative Technology Review

The following table contrasts the performance of LC-MS against standard alternatives for this specific molecular class.

FeatureLC-MS (Proposed) HPLC-UV (Standard) 1H-NMR (Structural)
Primary Detection Mass-to-Charge (m/z)UV Absorbance (λ)Proton Chemical Shift (δ)
Sensitivity (LOD) High (pg levels)Moderate (ng levels)Low (>1% impurity required)
Specificity Excellent. Distinguishes co-eluting impurities by mass.[1]Low. Co-eluting peaks look like a single compound.[1]High for structure, but overlapping signals obscure trace impurities.
Polar Amine Analysis Superior. HILIC or High-pH RP modes compatible with ESI.[1]Poor. Requires ion-pairing agents (not MS friendly) to reduce tailing.[1]N/A (Solvent dependent)
Impurity ID Identifies molecular weight of unknowns.None (requires external standards).Structural insight, but difficult for complex mixtures.

Part 3: Strategic Method Development (Expertise & Experience)[1]

To validate purity effectively, we must select a system that retains the polar amine while maintaining MS compatibility.

Stationary Phase Selection
  • Avoid: Standard C18 Silica.[1] The basic pyrrolidine will interact with free silanols, causing peak tailing and variable retention times.

  • Recommended Option A (Robustness): Charged Surface Hybrid (CSH) C18 or High-pH Stable C18 (e.g., Ethylene Bridged Hybrid).[1]

    • Why: Allows the use of high pH mobile phases. At pH 10, the pyrrolidine amine is deprotonated (neutral), increasing hydrophobicity and retention on the C18 chain, resulting in sharp peaks.

  • Recommended Option B (Polar Selectivity): HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]

    • Why: Retains the protonated amine heavily. Ideal if the impurities are extremely polar.

Mobile Phase & Ionization

For this guide, we utilize the High-pH Reverse Phase approach as it is more robust for routine QC than HILIC.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1]

  • Ionization: ESI Positive Mode (ESI+).[1][2]

    • Note: Even at pH 10, the electrospray process (and subsequent pH drop in the droplet) allows for efficient ionization of the thiazole nitrogen and any remaining protonated species.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the data is invalid.

LC-MS Conditions[1]
  • Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm (or equivalent High-pH stable column).

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings: Scan range 100–500 m/z; Cone Voltage 30V.

Validation Workflow (ICH Q2(R2) Aligned)
Step 1: Specificity (Stress Testing)[1]
  • Action: Subject the sample to oxidative stress (0.1%

    
    ) and acidic stress (0.1N HCl) for 4 hours.
    
  • Success Criteria: The LC-MS method must resolve the parent peak (m/z ~169) from degradation products. Use Peak Purity analysis (MS spectral homogeneity across the peak) to confirm no co-elution.

Step 2: Linearity & Range[1]
  • Action: Prepare 5 concentration levels (e.g., 0.1 µg/mL to 100 µg/mL).

  • Success Criteria:

    
    .[1] The response factor must be consistent.
    
Step 3: Accuracy (Spike Recovery)[1]
  • Action: Spike a known amount of a relevant impurity (e.g., the de-methylated analog if available, or a standard surrogate) into the sample.

  • Success Criteria: Recovery between 80–120%.

Step 4: Limit of Detection (LOD)
  • Action: Dilute sample until Signal-to-Noise (S/N) ratio is 3:1.

  • Relevance: Critical for defining the "purity" threshold. If LOD is 0.05%, you can confidently claim >99.9% purity.

Part 5: Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the validation decision matrix.

ValidationWorkflow Start Start: Sample Preparation (1 mg/mL in MeOH) SystemSuitability System Suitability Test (SST) (Check Retention Time & Peak Shape) Start->SystemSuitability SST_Decision SST Pass? SystemSuitability->SST_Decision LC_Separation High-pH LC Separation (Ammonium Bicarb/ACN) SST_Decision->LC_Separation Yes Fail_SST Troubleshoot: Check pH or Column SST_Decision->Fail_SST No MS_Detection MS Detection (ESI+) Full Scan (100-500 m/z) LC_Separation->MS_Detection Data_Analysis Data Analysis: Extract Ion Chromatograms (XIC) MS_Detection->Data_Analysis Purity_Check Impurity > 0.1%? Data_Analysis->Purity_Check ID_Impurity Identify Impurity Mass (Compare to Synthetic Route) Purity_Check->ID_Impurity Yes (Impurity Found) Pass_Validation VALIDATED PURITY (Report % Area Normalization) Purity_Check->Pass_Validation No (Clean) ID_Impurity->Pass_Validation Quantify & Report

Caption: Figure 1. Decision matrix for LC-MS purity validation. The workflow enforces a System Suitability Test (SST) before data acquisition to ensure the high-pH mobile phase is effectively retaining the polar amine.

Part 6: Important Note on Stereochemistry

Crucial Distinction: The protocol above validates Chemical Purity (identity and absence of side products). However, 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole contains a chiral center at the pyrrolidine C3 position.[1]

  • Standard C18 LC-MS (described above) cannot distinguish between the (R)- and (S)- enantiomers.[1]

  • To validate Enantiomeric Excess (ee%): You must use a Chiral Stationary Phase (e.g., Chiralpak IG or IC) with a non-polar mobile phase (Hexane/IPA) or a specialized chiral RP method.[1]

Recommendation: Perform the LC-MS protocol first to ensure chemical cleanliness (>98%), then perform Chiral HPLC for enantiomeric purity.

References

  • International Council for Harmonisation (ICH). (2023).[1][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Waters Corporation. (2021).[1] Strategies for the Separation of Polar Basic Compounds. Application Note. [Link][1]

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (n.d.).[1] Compound Summary for 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole. National Library of Medicine. [Link](Note: General compound class reference)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel heterocyclic compound, 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole presents a unique set of handling challenges. While specific toxicological data for this exact molecule is not extensively published, a rigorous safety protocol can be developed by analyzing its core structural motifs: the thiazole ring and the pyrrolidine group. This guide provides a comprehensive operational plan designed for drug development professionals, emphasizing procedural causality and self-validating safety systems to ensure minimal risk during handling, use, and disposal.

Part 1: Pre-Operational Hazard Analysis

The molecule is comprised of two key heterocyclic systems:

  • Pyrrolidine: The parent compound, pyrrolidine, is a highly flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4] It is known to be extremely destructive to the tissues of mucous membranes and the upper respiratory tract.[4]

  • Thiazole Derivatives: Thiazole and its derivatives are often flammable and can exhibit toxic properties.[2] An SDS for a related thiazole compound classifies it as a highly flammable liquid, toxic if swallowed, harmful if inhaled, and a cause of severe skin burns and eye damage. It is also noted as being toxic to aquatic life with long-lasting effects.

Based on this analysis, we will operate under the assumption that 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole is a hazardous substance.

Hazard Category (Assumed) Potential Risks Primary Exposure Routes Precautionary Statements & Rationale
Physical Hazards Highly Flammable Liquid and Vapor.[4]Inhalation, Skin/Eye ContactP210, P233, P240, P241, P242: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[4] Rationale: The pyrrolidine and thiazole moieties are present in known flammable compounds.
Acute Health Hazards Toxic if swallowed.[5] Harmful if inhaled.[4] Causes severe skin burns and eye damage.[4][5] May cause respiratory irritation.[6]Oral, Dermal, Inhalation, OcularP261, P264, P270, P280: Avoid breathing vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear full protective equipment.[4][6] Rationale: Both parent heterocycles are known to be corrosive and toxic upon acute exposure.
Chronic Health Hazards To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4]Inhalation, DermalP201, P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[6] Rationale: The absence of data necessitates caution regarding potential long-term effects.
Environmental Hazards Assumed to be toxic to aquatic life.[2]Environmental ReleaseP273: Avoid release to the environment. Rationale: Thiazole derivatives are known to be environmentally hazardous.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical.[7] The following equipment must be worn at all times when handling the compound.

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldRationale: Standard safety glasses are insufficient.[8] Chemical splash goggles provide a seal around the eyes to protect against splashes.[9] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transfers or reaction quenching, to protect the entire face from corrosive materials.[7][9]
Hand Protection Double-Gloving System: Inner Nitrile Glove + Outer Chemical-Resistant Glove (e.g., Butyl or Viton)Rationale: Double-gloving provides protection in case the outer glove is breached.[7] Nitrile offers good dexterity and splash protection for the inner layer. The outer glove must be selected for its high resistance to organic amines and heterocyclic compounds. Always check a glove compatibility chart.
Body Protection Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant ApronRationale: An FR lab coat is required due to the presumed flammability of the compound.[9] A chemical-resistant apron worn over the lab coat provides an additional barrier against spills of this potentially corrosive material.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 for solids, or an Air-Purifying Respirator with organic vapor cartridges for liquids/solutions)Rationale: Due to the risk of inhalation toxicity and respiratory irritation, a respirator is necessary when handling the compound outside of a fume hood (e.g., during weighing of a powder) or if there is any risk of aerosol generation.[7][10]
Footwear Closed-toe, non-perforated, chemical-resistant shoesRationale: Protects feet from spills and dropped objects.[3]

Part 3: Engineering Controls

PPE is the last line of defense. The primary method for exposure reduction is the use of proper engineering controls.

  • Chemical Fume Hood: All manipulations of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[11]

Part 4: Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidents.

Step 1: Preparation and Pre-Work Checklist

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don all required PPE as outlined in Part 2.

  • Designate a specific area within the fume hood for the procedure.

  • Assemble all necessary glassware and equipment. Check for cracks or defects.

  • Have appropriate spill cleanup materials ready within the hood.

Step 2: Aliquoting and Transfer

  • If the compound is a solid, weigh it in a tared container within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • If it is a liquid, perform all transfers using appropriate tools like pipettes or syringes to minimize direct contact and spills.[1]

  • Keep the primary container tightly closed when not in use.

  • Ground and bond containers when transferring significant quantities of the liquid to prevent static discharge, a potential ignition source.

Step 3: Reaction Setup and Monitoring

  • Set up the reaction apparatus securely within the fume hood.

  • Add reagents slowly and in a controlled manner.

  • If the reaction is exothermic, have a cooling bath ready.

  • Never leave the reaction unattended without proper safety measures and signage.[11]

Part 5: Emergency Procedures

Chemical Spill:

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.[2] All cleanup materials are considered hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If flammable, turn off all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up yourself.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Part 6: Decontamination and Disposal Plan

Proper disposal is crucial to protect personnel and the environment.

Step 1: Waste Segregation and Collection

  • Liquid Waste: Collect all waste containing 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole in a dedicated, properly sealed, and labeled hazardous waste container.[2]

  • Solid Waste: All contaminated materials (gloves, absorbent pads, weighing boats, etc.) must be collected in a separate, sealed bag or container labeled as hazardous waste.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "Waste 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole"

    • The approximate concentration and composition of the waste.

    • The date of accumulation.

Step 3: Storage and Disposal

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Do not mix incompatible waste streams.

  • Arrange for disposal through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[1]

Part 7: Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G start_node start_node decision_node decision_node process_node process_node ppe_node ppe_node waste_node waste_node end_node end_node start Start: Receive Chemical hazard_analysis 1. Conduct Hazard Analysis (Assume Hazardous) start->hazard_analysis ppe 2. Don Full PPE (Goggles, Face Shield, FR Coat, Double Gloves, Respirator) hazard_analysis->ppe fume_hood 3. Work in Fume Hood ppe->fume_hood handling 4. Weigh & Transfer fume_hood->handling reaction 5. Perform Reaction handling->reaction is_spill Spill or Exposure? reaction->is_spill emergency 6. Execute Emergency Procedure is_spill->emergency Yes decon 7. Decontaminate & Segregate Waste is_spill->decon No emergency->decon disposal 8. Label & Store Waste for Disposal decon->disposal end End: Procedure Complete disposal->end

Caption: Workflow for handling 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole.

Part 8: References

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Available from:

  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. Available from:

  • University of California San Diego. Lab Safety. Available from:

  • New Mexico State University. Chemical Safety in Research and Teaching. Available from:

  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Available from:

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available from:

  • University of California San Diego. (2023). General Chemical Safety Guidelines. Available from:

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from:

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available from:

  • Dartmouth College. Personal Protective Equipment in Chemistry. Available from:

  • Chemical Safety Facts. (2023). Personal Protective Equipment and Chemistry. Available from:

  • Sigma-Aldrich. (2026). Safety Data Sheet for a Thiazole Derivative. Available from:

  • Fisher Scientific. (2012). Safety Data Sheet for 4-(Pyrrolidin-1-yl)pyridine. Available from:

  • Sigma-Aldrich. (2025). Safety Data Sheet for Pyrrolidine. Available from:

  • RCI Labscan Limited. (2020). Safety Data Sheet for n-Methyl-2-Pyrrolidone. Available from:

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.